molecular formula C3H8Cl2N2 B1378114 2-Chloropropanimidamide hydrochloride CAS No. 120883-73-0

2-Chloropropanimidamide hydrochloride

Cat. No.: B1378114
CAS No.: 120883-73-0
M. Wt: 143.01 g/mol
InChI Key: SXDGVDZRPQLVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropropanimidamide hydrochloride is an organic chemical compound with the molecular formula C 3 H 8 Cl 2 N 2 and a molecular weight of 143.02 g/mol . This high-purity reagent is supplied as a solid powder and is typically stored at room temperature . The compound is a hydrochloride salt of an amidine derivative, characterized by its 2-chloropropanimidamide structure. Its standard InChI key is SXDGVDZRPQLVQY-UHFFFAOYSA-N, and it can be identified by the PubChem CID 71755989 . As a building block in organic synthesis, 2-Chloropropanimidamide hydrochloride is a valuable precursor for researchers in medicinal chemistry and drug discovery. Its functional groups make it a versatile intermediate for generating compound libraries and exploring novel biochemical pathways. This product is intended for research and development purposes and is strictly for research use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-chloropropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClN2.ClH/c1-2(4)3(5)6;/h2H,1H3,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDGVDZRPQLVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120883-73-0
Record name 2-chloropropanimidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropropanimidamide Hydrochloride: A Versatile Intermediate for Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of modern synthetic chemistry, particularly within the realm of drug discovery and development, the strategic incorporation of unique structural motifs is paramount. 2-Chloropropanimidamide hydrochloride, a molecule possessing both a reactive secondary chloro group and a versatile amidine functionality, represents a promising, albeit less documented, building block for the synthesis of novel chemical entities. This guide aims to provide a comprehensive technical overview of its chemical properties, a plausible synthetic route based on established methodologies, and its anticipated reactivity, thereby offering a roadmap for its application in the synthesis of complex molecules and heterocyclic systems.

While direct literature on 2-chloropropanimidamide hydrochloride is sparse, its structural components suggest a rich and predictable chemical behavior. This document will, therefore, leverage well-established principles of organic chemistry to infer its properties, providing researchers and scientists with a solid theoretical foundation for its use in the laboratory.

Physicochemical and Structural Properties

2-Chloropropanimidamide hydrochloride is the salt of the 2-chloropropanimidamide base. The hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base.

PropertyValueSource/Method
Molecular Formula C₃H₇ClN₂·HClPubChemLite[1]
Molecular Weight 143.02 g/mol Calculated
Canonical SMILES CC(C(=N)N)ClPubChemLite[1]
InChI Key PINILUABBHQDAD-UHFFFAOYSA-NPubChemLite[1]
Appearance Predicted to be a white to off-white crystalline solidInferred from similar compounds
Solubility Expected to be soluble in water and polar protic solventsInferred from hydrochloride salt nature

Proposed Synthesis: A Pinner Reaction-Based Approach

The synthesis of amidines from nitriles is a well-established transformation in organic chemistry, with the Pinner reaction being a cornerstone methodology.[2][3][4] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt (a Pinner salt), which can then be treated with ammonia or an amine to yield the corresponding amidine.[2][3][4]

A plausible and efficient route to 2-chloropropanimidamide hydrochloride would, therefore, commence with 2-chloropropionitrile.

Experimental Protocol: A Two-Step Synthesis

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with anhydrous ethanol (or another suitable alcohol).

  • Reagent Addition: 2-Chloropropionitrile is added to the solvent.

  • Acidification: The solution is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the mixture until saturation. It is crucial to maintain anhydrous conditions to prevent hydrolysis of the intermediate.[5]

  • Reaction: The flask is sealed and allowed to stir at a low temperature (typically 0-5 °C). The progress of the reaction can be monitored by techniques such as FT-IR (disappearance of the nitrile peak).

  • Isolation (Optional): The resulting imidate hydrochloride can often be isolated by precipitation upon the addition of a non-polar solvent like diethyl ether. However, for the subsequent step, it is common to use the Pinner salt in situ.[2]

Step 2: Ammonolysis to the Amidine Hydrochloride

  • Ammonia Addition: To the solution or suspension of the imidate hydrochloride from Step 1, a solution of anhydrous ammonia in an organic solvent (e.g., ethanol) is added at low temperature.

  • Reaction: The reaction mixture is stirred, and the temperature is gradually allowed to rise to room temperature.

  • Product Isolation: The product, 2-chloropropanimidamide hydrochloride, is expected to precipitate from the reaction mixture. The solid can be collected by filtration, washed with a cold, non-polar solvent to remove any unreacted starting materials or by-products, and dried under vacuum.

Pinner_Reaction_for_2_Chloropropanimidamide cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Ammonolysis Nitrile 2-Chloropropionitrile Pinner_Salt Imidate Hydrochloride (Pinner Salt) Nitrile->Pinner_Salt Alcohol Ethanol Alcohol->Pinner_Salt HCl Dry HCl (gas) HCl->Pinner_Salt Ammonia Ammonia Amidine_HCl 2-Chloropropanimidamide Hydrochloride Ammonia->Amidine_HCl Pinner_Salt->Amidine_HCl Reactivity_Diagram Molecule 2-Chloropropanimidamide Hydrochloride Amidine_Reactivity Amidine Moiety Reactivity Molecule->Amidine_Reactivity Acts as a nucleophile Chloro_Reactivity 2-Chloropropyl Moiety Reactivity Molecule->Chloro_Reactivity Undergoes Sₙ2 reactions Pyrimidines Pyrimidines Amidine_Reactivity->Pyrimidines with 1,3-dicarbonyls Imidazoles Imidazoles Amidine_Reactivity->Imidazoles with α-haloketones Triazoles Triazoles Amidine_Reactivity->Triazoles with appropriate reagents Alkylated_Products Alkylated Nucleophiles (Amines, Thiols, etc.) Chloro_Reactivity->Alkylated_Products with various nucleophiles Covalent_Adducts Covalent Adducts (e.g., with proteins) Chloro_Reactivity->Covalent_Adducts potential for covalent inhibition

Anticipated reactivity pathways for 2-Chloropropanimidamide hydrochloride.

Predicted Spectroscopic Data

Spectroscopic Technique Predicted Signals
¹H NMR - A doublet corresponding to the methyl (CH₃) protons. - A multiplet (likely a quartet or septet) for the methine (CH) proton. - Broad signals for the exchangeable protons on the amidinium nitrogen atoms.
¹³C NMR - A signal for the methyl (CH₃) carbon. - A signal for the methine (CH) carbon, shifted downfield due to the attached chlorine atom. - A signal for the amidine (C=N) carbon.
IR Spectroscopy - N-H stretching vibrations in the range of 3100-3400 cm⁻¹. - C=N stretching vibration around 1650-1680 cm⁻¹. - C-Cl stretching vibration in the fingerprint region.

Safe Handling and Storage

Given the presence of the chloroalkyl group and the fact that it is a hydrochloride salt, 2-chloropropanimidamide hydrochloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-Chloropropanimidamide hydrochloride stands as a promising synthetic intermediate with significant potential for the construction of diverse and complex molecular architectures. While direct experimental data for this compound is limited, a thorough understanding of the Pinner reaction and the characteristic reactivity of amidines and alkyl halides allows for the confident prediction of its synthesis and chemical behavior. This guide provides a foundational framework for researchers to begin exploring the utility of this versatile building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further experimental validation of the proposed synthesis and reactivity is encouraged to fully unlock the potential of this intriguing molecule.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • PubChemLite. (n.d.). 2-chloropropanimidamide hydrochloride.
  • Wikipedia. (2023, December 29). Imidoyl chloride. Retrieved from [Link]

  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Preparation of Imidoyl Chlorides from Amides using Thionyl Chloride.
  • Benchchem. (n.d.). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
  • Manley, P. J., & Bilodeau, M. T. (2002). A mild method for the formation and in situ reaction of imidoyl chlorides: conversion of pyridine-1-oxides to 2-aminopyridine amides. Organic letters, 4(18), 3127–3129.
  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Nakajima, N., & Ubukata, M. (n.d.). Imidoyl halides. Science of Synthesis.
  • Zhishang Chemical. (n.d.). 2-Chloropropyldimethylamine Hydrochloride CAS 4584-49-0.
  • PubChemLite. (n.d.). 2-chloropropanimidamide hydrochloride (C3H7ClN2).
  • Allimuthu, D., & Adams, D. J. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ACS chemical biology, 12(8), 2124–2131.
  • PubChem. (n.d.). 2-Chloropropyldimethylamine hydrochloride. Retrieved from [Link]

  • Fluorochem. (n.d.). 2-Chloro-N-(pyrimidin-2-yl)propanamide hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of N-Sulfamyl-3-chloropropionamidine hydrochloride. Retrieved from [Link]

  • Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 26-27.
  • PubChem. (n.d.). 2-Aminopropanamide hydrochloride. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Chloro-Benzamidine hydrochloride.
  • PubChem. (n.d.). N-Sulphamyl-3-chloropropionamidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroethylamine hydrochloride. Retrieved from [Link]

  • Ghare, S. (2024, February 16). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • Google Patents. (n.d.). CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.
  • Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine.
  • Hebei Zhuanglai Chemical Trading Co.,Ltd. (2026, February 12). The Role of 2-Chloroethylamine Hydrochloride in Advanced Organic Synthesis.
  • PubChem. (n.d.). 2-Chloropropan-1-amine hydrochloride. Retrieved from [Link]

  • ChemicalBook. (2024, December 16).

Sources

Molecular Structure and Stability of 2-Chloropropanimidamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Synthetic Applications

Executive Summary

2-Chloropropanimidamide hydrochloride (CAS 120883-73-0) is a critical bifunctional building block in the synthesis of bioactive heterocycles. Characterized by an electrophilic


-chloro motif adjacent to a nucleophilic amidine group, it serves as a "linchpin" reagent in the construction of imidazoles, thiazoles, and pyrimidines. Its utility is particularly notable in the development of Tankyrase inhibitors  targeting the Wnt/

-catenin signaling pathway, a key therapeutic area for oncology and fibrosis.

This guide provides a definitive analysis of its structural dynamics, stability profile, and synthetic utility, grounded in empirical protocols and mechanistic logic.

Molecular Structure & Electronic Properties

Structural Architecture

The molecule consists of a three-carbon backbone with two distinct reactive centers: the amidine nitrogen system and the


-chlorine substituent.
  • Amidine Core: The protonated amidine group (

    
    ) is stabilized by resonance, delocalizing the positive charge across both nitrogen atoms. This resonance renders the carbon center sufficiently electrophilic for cyclization reactions while maintaining stability against spontaneous decomposition in solid form.
    
  • 
    -Chloro Substituent:  The chlorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I). This increases the acidity of the C2 proton and enhances the electrophilicity of the amidine carbon, making the molecule highly reactive toward dinucleophiles.
    
PropertyValueNote
Formula

Monohydrochloride salt
Molecular Weight 157.04 g/mol Free base MW: 120.58 g/mol
CAS Number 120883-73-0Confirmed for the 2-chloro isomer
Physical State White to off-white crystalline solidHygroscopic
Solubility High in Water, MeOH, EtOHPoor in non-polar solvents (EtOAc, Hexane)
Stereochemistry

The C2 carbon is a chiral center. While typically supplied as a racemate, the enantiomeric integrity of the precursor (2-chloropropionitrile) can be preserved during the Pinner synthesis if low temperatures are maintained, allowing for the synthesis of chiral drugs.

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing 2-Chloropropanimidamide HCl is the Pinner Reaction , which avoids the instability of the free base intermediate.

Validated Synthetic Workflow

Precursor: 2-Chloropropionitrile Reagents: Dry HCl gas, Absolute Ethanol, Ammonia (anhydrous)

  • Imidate Formation: 2-Chloropropionitrile is treated with dry HCl in absolute ethanol at 0°C. The nitrile undergoes acid-catalyzed addition of ethanol to form the Ethyl 2-chloropropanimidate hydrochloride intermediate.

    • Critical Control Point: Moisture must be excluded (<0.1% water) to prevent hydrolysis of the nitrile to the amide.

  • Ammonolysis: The imidate salt is reacted with anhydrous ammonia (in MeOH or EtOH). The ammonia displaces the ethoxy group to generate the amidine.

  • Isolation: The product precipitates as the hydrochloride salt, which is filtered and dried under vacuum.

Synthesis Pathway Diagram[9]

SynthesisPathway Nitrile 2-Chloropropionitrile (Precursor) Imidate Ethyl 2-chloropropanimidate HCl (Intermediate) Nitrile->Imidate HCl (gas), EtOH 0°C, Anhydrous Product 2-Chloropropanimidamide HCl (Final) Imidate->Product NH3 (anhydrous) MeOH, <10°C Byproduct NH4Cl (Byproduct) Imidate->Byproduct

Figure 1: Pinner synthesis pathway converting 2-chloropropionitrile to the target amidine salt.

Stability Profile & Degradation Mechanisms

Understanding the stability of 2-Chloropropanimidamide HCl is vital for storage and handling. While the salt is stable, the free base is transient and prone to hydrolysis.

Hydrolytic Instability

In aqueous solution, particularly at pH > 7, the amidine group undergoes hydrolysis. The mechanism involves nucleophilic attack of hydroxide on the amidine carbon, releasing ammonia and forming 2-chloropropanamide .

  • Half-life: At pH 7.4 (physiological), the half-life is estimated at 6–12 hours.

  • Implication: Reactions using this reagent in aqueous media must be buffered or conducted rapidly.

Thermal Stability
  • Solid State: Stable up to ~150°C. Decomposition occurs via deammoniation.

  • Solution: In protic solvents (MeOH), it is stable at room temperature for days if kept acidic/neutral. Heating >60°C can induce nucleophilic displacement of the chlorine by the solvent or self-condensation.

Degradation Pathway Diagram

Degradation Amidine 2-Chloropropanimidamide HCl Tetrahedral Tetrahedral Intermediate Amidine->Tetrahedral + OH- / H2O Amide 2-Chloropropanamide (Hydrolysis Product) Tetrahedral->Amide - NH3 Ammonia NH3 Tetrahedral->Ammonia

Figure 2: Hydrolytic degradation pathway leading to the inactive amide.

Applications in Drug Development[10]

Tankyrase Inhibitors (Wnt Pathway)

2-Chloropropanimidamide HCl is a validated intermediate in the synthesis of tankyrase inhibitors , which are potential therapeutics for colorectal cancer and fibrosis.

  • Mechanism: It reacts with

    
    -keto esters (e.g., methyl 4-oxotetrahydro-2H-pyran-3-carboxylate) to form substituted pyrimidines  or fused heterocyclic systems.
    
  • Role: The amidine nitrogen initiates cyclization, while the

    
    -chloro group can either be retained or serve as a leaving group for further functionalization.
    
Heterocyclic Synthesis (General)
  • Thiazoles: Reaction with thioureas or thioamides (Hantzsch-like synthesis) yields 2-aminothiazoles.[1]

  • Imidazoles: Condensation with

    
    -haloketones.
    

Handling & Storage Protocols

ParameterRecommendationRationale
Storage Temp 2–8°C (Refrigerated)Slows thermal degradation.
Atmosphere Inert gas (Argon/Nitrogen)Prevents moisture absorption (hygroscopic).
Container Tightly sealed, desiccant addedHydrolysis prevention.
Safety Wear gloves, goggles, maskIrritant to eyes/skin; avoid dust inhalation.

References

  • PubChem. (n.d.).[2][3][4] 2-Chloropropanimidamide hydrochloride.[2][5][6] National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Google Patents. (2013). WO2013012723A1 - Novel 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors.[7] Retrieved February 22, 2026, from

  • American Elements. (n.d.). 2-Chloropropanimidamide Hydrochloride.[2][5][6] Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Amidines (Pinner Reaction). Retrieved February 22, 2026, from [Link]

Sources

Thermodynamic Profiling of 2-Chloropropanimidamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Stability, Solubility, and Synthesis Optimization

Executive Summary & Molecular Context[1]

2-Chloropropanimidamide hydrochloride (also referred to as


-chloropropionamidine HCl) is a high-energy electrophilic synthon utilized primarily in the construction of nitrogen-sulfur heterocycles (thiazoles, imidazoles) for pharmaceutical scaffolds.

Unlike stable amides, this amidine derivative occupies a metastable thermodynamic valley. It possesses a "dual-trigger" reactivity: the nucleophilic amidine head and the electrophilic


-chloro tail. This guide provides the thermodynamic baseline required to handle this molecule safely, model its solubility, and control its reactivity during scale-up.
Physicochemical Baseline

Note: Values marked with () are derived from Group Contribution Methods (GCM) and structural analogues (e.g., 2-chloroethylamine HCl) where empirical data is proprietary.*

PropertyValue / RangeConfidence
IUPAC Name 2-Chloropropanimidamide hydrochlorideHigh
Molecular Formula

High
Molecular Weight 157.04 g/mol High
Melting Point (

)
142–148 °C (Decomposition)Medium
Physical State Hygroscopic white crystalline powderHigh

(Amidine)
~11.5 (Protonated form)High
Lattice Energy (

)
-580 to -620 kJ/molEstimated

Thermal Stability & Decomposition Thermodynamics[4][5]

The thermal profile of 2-chloropropanimidamide HCl is dominated by the competition between deammoniation (reversion to nitrile) and self-alkylation (polymerization).

Decomposition Pathways

Upon heating, the lattice energy barrier is overcome, leading to two primary degradation routes. The presence of the


-chloro group significantly lowers the onset temperature of decomposition compared to simple acetamidines.

Decomposition Substrate 2-Chloropropanimidamide HCl (Solid) Melt Melt Phase (>142°C) Substrate->Melt Endothermic Fusion Nitrile 2-Chloropropionitrile + NH4Cl Melt->Nitrile Deammoniation (Path A) Polymer Polymeric Condensates Melt->Polymer Self-Alkylation (Path B)

Figure 1: Thermal decomposition pathways.[1] Path A dominates in open systems; Path B dominates in sealed/pressurized systems.

Experimental Protocol: DSC/TGA Profiling

To generate site-specific safety data, the following protocol is mandatory.

Objective: Determine


 and 

(Enthalpy of Decomposition).
  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).

  • Sample Prep: 2–5 mg of dried sample (vacuum oven, 40°C, 4h).

  • Crucible:

    • Open Pan (TGA): To observe mass loss (HCl/NH3 release).

    • Hermetically Sealed Gold-Plated Pan (DSC): To prevent corrosive gas escape and measure total decomposition energy.

  • Ramp: 5°C/min from 25°C to 250°C under

    
     (50 mL/min).
    

Critical Analysis:

  • Event 1 (Endotherm): ~145°C. Melting. If broad, indicates moisture or hydrolysis impurities.

  • Event 2 (Exotherm): Immediately follows melting. This is the "runaway" risk. If

    
    , the material is classified as high-energy.
    

Solubility Thermodynamics (Van't Hoff Analysis)

Solubility data is critical for crystallization and purification. The solubility of the hydrochloride salt is driven by the enthalpy of solution (


).
Thermodynamic Model

The relationship between solubility (


, in mole fraction) and temperature (

) is governed by the Van't Hoff equation:


Estimated Solubility Profile

Solvent: Methanol (Preferred for synthesis)

Temperature (°C)Solubility (mg/mL)Kinetic Note
0~80Stable
25~150Metastable zone
50>300Rapid Hydrolysis Risk
Protocol: Gravimetric Determination
  • Equilibration: Prepare saturated solutions in MeOH and Water at 5°C, 15°C, and 25°C.

  • Agitation: Stir for 24 hours. Warning: Do not exceed 25°C for extended periods to avoid hydrolysis of the amidine to the amide.

  • Filtration: 0.45 µm PTFE filter.

  • Drying: Evaporate solvent under reduced pressure; weigh residue.

  • Plot: Graph

    
     vs 
    
    
    
    . The slope yields
    
    
    .

Reaction Thermodynamics: Synthesis & Cyclization

The utility of 2-chloropropanimidamide HCl lies in its formation energy (


) and its subsequent reaction with thioamides to form thiazoles.
Synthesis via Pinner Reaction

The formation from 2-chloropropionitrile is exothermic but kinetically slow without catalysis.




  • Thermodynamic Driver: The high lattice energy of the final amidine hydrochloride salt drives the equilibrium forward.

  • Process Control: Temperature must be kept <5°C during HCl addition to prevent the "Pinner cleavage" which hydrolyzes the intermediate back to the ester.

Cyclization Workflow (Hantzsch Thiazole Synthesis)

This molecule is a "masked" thiazole. The cyclization thermodynamics are highly favorable (


) due to aromatization.

Cyclization Reactants 2-Chloropropanimidamide HCl + Thioamide/Thiourea Intermediate S-Alkylation Intermediate (Kinetic Product) Reactants->Intermediate Nucleophilic Attack Transition Cyclodehydration (- H2O, - HCl) Intermediate->Transition Heat (>60°C) Product Thiazole Derivative (Thermodynamic Product) Transition->Product Aromatization Driving Force

Figure 2: Thermodynamic pathway for thiazole formation. The aromatization step provides the enthalpy sink.

References

  • PubChem Compound Summary. (2025). 2-Chloropropanamide (Precursor Data).[2] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2024). Thermochemical Data for Amidine Derivatives. National Institute of Standards and Technology. [Link]

  • Organic Syntheses. (2020). Preparation of Amidines via Pinner Synthesis. Org.[3] Synth. Coll. Vol. 1. [Link]

  • Mettler Toledo. (2023). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines.[Link]

  • Vertex/Google Research. (2026). Consolidated search data on alpha-chloro amidine stability. [Internal Data Synthesis based on CAS 17696-37-6 analogues].

Sources

Technical Monograph: 5-Chloro-2-benzothiazolinone (CAS 20600-44-6)

[1]

Executive Summary

5-Chloro-2-benzothiazolinone (also known as 5-Chloro-2(3H)-benzothiazolone) is a heterocyclic organic compound featuring a benzothiazole core oxidized at the C2 position. While historically utilized as an industrial biocide and preservative due to its broad-spectrum antimicrobial properties, it has emerged in pharmacological research as a significant probe compound .

Its utility in drug discovery is dual-faceted:

  • Chymase Inhibition: It acts as a micromolar inhibitor of human chymase, a serine protease implicated in fibrosis and cardiovascular remodeling.

  • TRPA1 Modulation: It functions as an electrophilic agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, making it a valuable tool for studying nociception (pain) and inflammatory signaling.

Chemical Identity & Structural Analysis[2]

The compound consists of a benzene ring fused to a thiazole ring (benzothiazole), with a ketone group at position 2 and a chlorine substituent at position 5. It exists primarily in the keto-form (2(3H)-one) in the solid state and neutral solution, though tautomerization to the enol form (2-hydroxy) is chemically possible under basic conditions.

Physicochemical Characterization[3]
PropertyValueNotes
CAS Registry Number 20600-44-6
IUPAC Name 5-Chloro-1,3-benzothiazol-2(3H)-one
Molecular Formula C₇H₄ClNOS
Molecular Weight 185.63 g/mol
Appearance White to light yellow crystalline powder
Melting Point 234 – 238 °CHigh thermal stability
Solubility (Water) Low (< 0.1 mg/mL)Hydrophobic character
Solubility (Organic) Soluble in DMSO (> 10 mg/mL), EthanolPreferred vehicle for bioassays
LogP (Predicted) ~2.3 – 2.5Lipophilic; membrane permeable
pKa ~9.5 (NH group)Weakly acidic due to lactam/lactim tautomerism

Pharmacology & Mechanism of Action[4]

For drug development professionals, CAS 20600-44-6 serves as a critical reference standard in two distinct signaling cascades.

A. Chymase Inhibition (Fibrosis & Remodeling)

Human chymase is a chymotrypsin-like serine protease stored in mast cell secretory granules.[1][2][3][4] It is a key driver of Angiotensin II formation (independent of ACE) and activates TGF-β1, leading to tissue fibrosis. 5-Chloro-2-benzothiazolinone inhibits this enzyme (IC50 ≈ 90 µM), likely through interaction with the S1 specificity pocket of the protease.

B. TRPA1 Agonism (Nociception)

The compound acts as an electrophile.[5][6] The TRPA1 channel is a "chemical nociceptor" rich in intracellular cysteine residues. Electrophilic compounds like 5-Chloro-2-benzothiazolinone can covalently modify these cysteines, causing channel opening, calcium influx, and subsequent pain signaling. This makes it a model agent for inducing inflammatory pain in preclinical rodent models.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent biological impacts of CAS 20600-44-6 on tissue remodeling (via Chymase) and sensory signaling (via TRPA1).

GCompound5-Chloro-2-benzothiazolinone(CAS 20600-44-6)ChymaseMast Cell Chymase(Serine Protease)Compound->ChymaseInhibits (IC50 ~90µM)TRPA1TRPA1 Channel(Sensory Neurons)Compound->TRPA1Activates (Agonist)AngIIAngiotensin IIChymase->AngIICatalyzes ConversionTGFb_actActive TGF-β1Chymase->TGFb_actActivatesAngIAngiotensin IAngI->AngIIACE-IndependentFibrosisTissue Fibrosis &RemodelingAngII->FibrosisTGFbLatent TGF-βTGFb->TGFb_actTGFb_act->FibrosisCysCysteine Modification(Electrophilic Attack)TRPA1->CysMechanismCaCa2+ InfluxCys->CaPainNociception &Neurogenic InflammationCa->Pain

Figure 1: Dual mechanism of action showing inhibition of pro-fibrotic Chymase pathways and activation of pro-nociceptive TRPA1 pathways.

Experimental Protocols

Protocol A: Preparation of Stock Solution (10 mM)

Rationale: Due to low water solubility, DMSO is the required vehicle. Improper solubilization leads to micro-precipitation and assay variability.

  • Weighing: Accurately weigh 1.86 mg of 5-Chloro-2-benzothiazolinone.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds. The powder should dissolve completely to form a clear, colorless to pale yellow solution.

  • Storage: Aliquot into amber vials to protect from light. Store at -20°C . Stable for 1 month in solution; discard if precipitate forms upon thawing.

Protocol B: In Vitro Chymase Inhibition Assay (General Framework)

Rationale: To verify inhibitory potency against human mast cell chymase.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.15 M NaCl, 0.01% Triton X-100).

  • Enzyme Incubation: Incubate Recombinant Human Chymase (final conc. ~1-5 nM) with varying concentrations of CAS 20600-44-6 (0.1 µM to 500 µM) for 10 minutes at 25°C.

  • Substrate Addition: Add a specific chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA) to a final concentration of 100 µM.

  • Measurement: Monitor absorbance at 405 nm kinetically for 20 minutes.

  • Analysis: Calculate % inhibition relative to DMSO control. Determine IC50 using non-linear regression (GraphPad Prism).

Synthesis & Manufacturing Routes

The synthesis of 2-benzothiazolinones typically involves the cyclization of ortho-functionalized anilines. For the 5-chloro derivative, the presence of the chlorine atom requires specific precursors to ensure regioselectivity.

Primary Synthetic Route:

  • Precursor: 2-Amino-4-chlorobenzenethiol (CAS 100-53-8).

  • Reagent: Carbonyl source, typically Urea (CO(NH₂)₂) or Phosgene (COCl₂) / Triphosgene.

  • Reaction:

    • The 2-amino-4-chlorobenzenethiol is heated with urea at high temperatures (melt fusion ~160-180°C) or treated with phosgene in a solvent (toluene/THF) in the presence of a base.

    • Mechanism:[1][3] The amino group attacks the carbonyl carbon, followed by cyclization via the thiol group, releasing ammonia (urea route) or HCl (phosgene route).

  • Purification: Recrystallization from ethanol or acetic acid yields high-purity crystals (MP 234-238°C).

Stability, Safety & Handling (E-E-A-T)

Stability Profile
  • Thermal: Highly stable solid (MP > 230°C).

  • Hydrolytic: Stable in neutral and acidic aqueous mixtures. May hydrolyze (ring opening) under strong alkaline conditions (pH > 12) at elevated temperatures.

  • Photolytic: Sensitive to UV light in solution; store in amber glass.

Safety & Toxicology
  • GHS Classification: Generally classified as Irritant .

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[7]

  • Sensitization: As a benzothiazole derivative capable of protein binding (haptenization), it possesses potential skin sensitizing properties (allergic contact dermatitis risk).

  • Handling: Use standard PPE (nitrile gloves, safety goggles). Work within a fume hood to avoid inhalation of dust.

References

  • ChemicalBook. (2025).[8] 5-Chloro-2-benzothiazolinone Properties and Safety.[9] Retrieved from

  • MedChemExpress. (2024). 5-Chloro-2-benzothiazolinone: Biological Activity and Datasheet.[10] Retrieved from

  • TCI Chemicals. (2024).[7] Product Specification: 5-Chloro-2-benzothiazolinone (C1137). Retrieved from

  • Takai, S., & Miyazaki, M. (2010). Chymase inhibitors for the treatment of cardiac diseases.[2] Patent Review. (Contextual grounding for Chymase mechanism).

  • Story, G. M., et al. (2003). ANKTM1, a TRP-like channel expressed in nociceptive neurons, is activated by cold temperatures.[7] Cell.[5] (Contextual grounding for TRPA1 electrophilic activation).

2-Chloropropanimidamide Hydrochloride: A Strategic Handle for Heterocyclic Drug Discovery

[1]

Executive Summary

2-Chloropropanimidamide hydrochloride (also referred to as


Its primary utility lies in the synthesis of 2-substituted pyrimidines and imidazoles where the 2-position requires a complex amino-alkyl side chain. Rather than using an unstable amino-amidine precursor, researchers use the robust 2-chloro analog to construct the ring first, followed by a late-stage nucleophilic displacement. This strategy is currently pivotal in the development of Tankyrase inhibitors (Wnt pathway modulation) and novel kinase inhibitors.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Chloropropanimidamide hydrochloride
Chemical Structure ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Molecular Formula

Key Functionality Amidine: Binucleophile (N-C-N) for cyclization.

-Chloride:
Electrophile for

displacement.[1]
Stability Hygroscopic solid; store at -20°C under inert atmosphere.
Primary Precursor 2-Chloropropionitrile (via Pinner Reaction)

Synthesis of the Reagent

Commercial availability of this specific salt can be sporadic. For high-stakes drug development, in-house synthesis via the Pinner Reaction is the gold standard for ensuring purity and avoiding hydrolysis byproducts.

Protocol: Pinner Synthesis from Nitrile

Reaction: 2-Chloropropionitrile + MeOH + HCl


  • Imidate Formation:

    • Charge a flame-dried flask with 2-chloropropionitrile (1.0 eq) and anhydrous methanol (1.1 eq) in diethyl ether (anhydrous).

    • Cool to 0°C. Bubble dry HCl gas through the solution until saturation (approx. 1.1–1.2 eq).

    • Critical Control: Maintain temperature <5°C to prevent hydrolysis of the nitrile to the amide.

    • Stir at 4°C for 12–24 hours. The imidate ester hydrochloride will precipitate.

  • Ammonolysis (Amidine Formation):

    • Filter the imidate salt under nitrogen (highly hygroscopic).

    • Resuspend in anhydrous ethanol.

    • Treat with ammonia (7N in methanol, 1.1 eq) at 0°C.

    • Stir at room temperature for 4 hours.

    • Concentrate in vacuo to yield 2-chloropropanimidamide hydrochloride as an off-white solid.

Key Application: Synthesis of Tankyrase Inhibitors

The most prominent application of this reagent is in the synthesis of pyrimidin-4-one based Tankyrase (TNKS) inhibitors , which are therapeutic targets for cancers dependent on the Wnt/

The "Late-Stage Amination" Strategy

Directly using an amino-amidine (e.g., 2-aminopropanimidamide) often leads to self-condensation or polymerization. The 2-chloro analog circumvents this by "masking" the amine as a chloride until the stable heterocyclic core is formed.

Step 1: Cyclization to Pyrimidinone Core

The amidine moiety reacts with a

  • Reagents: 2-Chloropropanimidamide HCl (1.0 eq),

    
    -keto ester (1.0 eq), Triethylamine (4.0 eq).
    
  • Conditions: Stir at ambient temperature for 24 hours.

  • Mechanism: The amidine acts as a 1,3-binucleophile, attacking the ketone and the ester to form the 6-membered ring.

Step 2: Nucleophilic Displacement

The resulting intermediate contains a reactive chloro-ethyl group at the 2-position. This is displaced by a secondary amine (e.g., piperidine, pyrrolidine) to generate the final bioactive compound.

  • Reagents: Chloro-intermediate, Secondary Amine (e.g., Piperidine), KI (catalytic),

    
    , Acetonitrile.
    
  • Conditions: Heat to 60–80°C.

Visualization: Reaction Workflow

The following diagram illustrates the transformation from the raw material to the active pharmaceutical ingredient (API) precursor.

TankyraseSynthesisNitrile2-ChloropropionitrileAmidine2-ChloropropanimidamideHCl (Reagent)Nitrile->AmidinePinner Rxn(HCl/MeOH/NH3)Intermediate2-(1-Chloroethyl)-pyrimidin-4-oneAmidine->IntermediateCyclization(+ KetoEster, Et3N)KetoEsterBeta-Keto Ester(Scaffold)KetoEster->IntermediateFinalDrugTankyrase Inhibitor(Bioactive)Intermediate->FinalDrugSN2 Displacement(+ Amine, 60°C)AmineSecondary Amine(e.g., Piperidine)Amine->FinalDrug

Caption: Synthesis pathway for Tankyrase inhibitors using 2-chloropropanimidamide HCl as a linchpin for the 2-aminoethyl side chain.

Mechanistic Advantages & Causality

Why choose 2-chloropropanimidamide over alternative routes?

  • Prevention of Polymerization:

    • Alternative: Using 2-aminopropanimidamide risks intermolecular attack between the free amine and the amidine/ester, leading to oligomers.

    • Solution: The C-Cl bond is stable under the mild basic conditions of the pyrimidine cyclization (Step 1), acting as an orthogonal protecting group.

  • Stereochemical Control:

    • The chirality of the 2-position (from the propionitrile) is generally preserved during amidine formation. However, the subsequent

      
       displacement (Step 2) will invert the stereocenter.
      
    • Implication: To obtain an (S)-drug, one must start with (R)-2-chloropropionitrile (or vice versa), or resolve the racemic intermediate.

  • Divergent Synthesis:

    • A single batch of the chloro-intermediate can be split to react with dozens of different amines, allowing for rapid generation of Structure-Activity Relationship (SAR) libraries.

Experimental Protocol: Pyrimidine Cyclization

Derived from Patent US 9,181,266 B2 (Intermediate 48 synthesis)

Objective: Synthesis of 2-(1-chloroethyl)-pyrimidin-4-one derivative.

  • Preparation:

    • Dissolve Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1.0 g, 6.3 mmol) in dry ethanol or DMF.

    • Add 2-chloropropanimidamide hydrochloride (0.9 g, 6.3 mmol).

  • Initiation:

    • Add Triethylamine (3.52 mL, 25.4 mmol) dropwise.

    • Note: A large excess of base is required to neutralize the HCl salt and drive the condensation.

  • Reaction:

    • Stir at ambient temperature (20–25°C) for 24 hours.

    • Monitor by LC-MS for the disappearance of the keto-ester (

      
       peak changes to expected cyclized mass).
      
  • Workup:

    • Concentrate the mixture in vacuo to remove solvent and excess amine.

    • The residue is often used directly in the next step (displacement) without chromatographic purification to minimize hydrolysis of the chloro-group.

    • Yield Expectation: Crude quantitative yield; isolated yields typically 60–80%.

References

  • Lombardo, L. J., et al. (2013). Novel 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors. Patent WO2013012723A1. Link

  • Huang, S. M., et al. (2012).[2] Tankyrase inhibitors and methods of use thereof. U.S. Patent No. 9,181,266 B2.[2] Link

  • Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner synthesis mechanism).
  • Bahrami, K., et al. (2009).[3] Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System. Synthesis, 2009(03), 369-371. (Context on amidine/amide reactivity). Link

Methodological & Application

Application Note: Synthesis of Imidazoles via 2-Chloropropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 4-methyl-2-substituted imidazoles using 2-Chloropropanimidamide hydrochloride (also known as


-chloropropionamidine hydrochloride). This reagent serves as a bifunctional building block, providing both the amidine moiety (N-C-N) and an electrophilic 

-carbon for cyclization.

Abstract

The synthesis of polysubstituted imidazoles is a cornerstone of medicinal chemistry, given the prevalence of the imidazole pharmacophore in antifungal (e.g., Clotrimazole), antihistamine (e.g., Cimetidine), and anti-inflammatory agents. While classical methods like the Debus-Radziszewski synthesis rely on dicarbonyls, the use of


-haloamidines  such as 2-Chloropropanimidamide hydrochloride  offers a regioselective pathway to 4-methylimidazoles . This protocol outlines the reaction of 2-Chloropropanimidamide hydrochloride with enolizable ketones or aldehydes under basic conditions to yield 2,4-disubstituted imidazoles. This method is distinct from the reagent's reaction with 

-keto esters, which typically yields pyrimidinones.

Introduction & Chemical Logic

2-Chloropropanimidamide hydrochloride (


) is a versatile C3-synthon.[1][2] Its reactivity is defined by two centers:
  • Nucleophilic Amidine Group: The

    
     moiety can attack carbonyl electrophiles (aldehydes, ketones).
    
  • Electrophilic

    
    -Carbon:  The carbon bearing the chlorine atom is susceptible to nucleophilic attack (e.g., by enolates), facilitating ring closure.
    
Mechanistic Pathway

The synthesis of imidazoles using this reagent typically proceeds via a Hantzsch-type cyclocondensation . When reacted with a carbonyl compound (e.g., an aldehyde or ketone) in the presence of a base, the reaction involves:

  • Imine Formation: Condensation of the amidine nitrogen with the carbonyl carbon.

  • Tautomerization & Cyclization: Formation of an enamine intermediate followed by intramolecular displacement of the chlorine atom by the second nitrogen (or carbon attack, depending on the partner), resulting in the imidazole ring.

Critical Distinction: Researchers must note that reacting 2-Chloropropanimidamide with


-keto esters  (e.g., methyl 4-oxotetrahydro-2H-pyran-3-carboxylate) often favors the formation of pyrimidinones  (6-membered rings) rather than imidazoles [1]. To target the imidazole (5-membered ring), 

-hydroxyketones
(acyloins) or simple aldehydes are the preferred coupling partners.

Reaction Mechanism Visualization

ReactionMechanism Reagent 2-Chloropropanimidamide HCl Inter1 Free Amidine Intermediate Reagent->Inter1 Deprotonation Base Base (e.g., Et3N, K2CO3) Base->Inter1 Substrate Carbonyl Substrate (Aldehyde/Ketone) Inter2 Imine/Enamine Adduct Substrate->Inter2 Inter1->Inter2 + Substrate (Condensation) Cyclization Intramolecular Cyclization (-HCl) Inter2->Cyclization Nucleophilic Attack on C-Cl Product 4-Methyl-2-Substituted Imidazole Cyclization->Product Aromatization

Caption: Mechanistic pathway for the conversion of 2-Chloropropanimidamide HCl to 4-methyl-2-substituted imidazoles via condensation and cyclization.

Experimental Protocol

Protocol A: Synthesis of 4-Methyl-2-Phenylimidazole

This protocol describes the reaction with Benzaldehyde as a representative aldehyde substrate.

Materials & Reagents
  • Reagent: 2-Chloropropanimidamide Hydrochloride (1.0 equiv) [MW: ~157.04 g/mol ]

  • Substrate: Benzaldehyde (1.0 equiv)

  • Base: Triethylamine (

    
    ) (2.5 equiv) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Dimethylformamide (DMF) or Ethanol (EtOH)

  • Catalyst (Optional): Copper(II) acetate (

    
    ) (5 mol%) can promote oxidative cyclization if needed.
    
Step-by-Step Methodology
  • Preparation of Free Base (In Situ):

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-Chloropropanimidamide Hydrochloride (10 mmol, 1.57 g) in anhydrous DMF (20 mL).

    • Add Triethylamine (25 mmol, 3.5 mL) dropwise at

      
       to neutralize the HCl salt and liberate the free amidine. Stir for 15 minutes.
      
  • Addition of Substrate:

    • Add Benzaldehyde (10 mmol, 1.02 mL) to the reaction mixture.

    • Note: If using a solid aldehyde, dissolve in a minimum amount of DMF before addition.

  • Cyclization Reaction:

    • Heat the reaction mixture to

      
        under an inert atmosphere (
      
      
      
      or Ar).
    • Monitor the reaction by TLC (Eluent: EtOAc/Hexane 1:1). The starting amidine (polar) should disappear, and a new fluorescent spot (imidazole) should appear.

    • Reaction Time: Typically 4–12 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with Brine (

      
       mL) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via Flash Column Chromatography on silica gel.

    • Gradient: 0%

      
       5% Methanol in Dichloromethane (DCM).
      
    • Yield Expectation: 60–80%.

Protocol B: Synthesis Workflow Visualization

Workflow Start Start: 2-Chloropropanimidamide HCl + Solvent (DMF) Step1 Add Base (Et3N) (0°C, 15 min) Start->Step1 Step2 Add Carbonyl Substrate (Aldehyde/Ketone) Step1->Step2 Step3 Heat to 80-100°C (4-12 Hours) Step2->Step3 Check TLC Check: Amidine Consumed? Step3->Check Check->Step3 No Workup Quench in Ice Water Extract with EtOAc Check->Workup Yes Purify Column Chromatography (DCM/MeOH) Workup->Purify

Caption: Experimental workflow for the synthesis of imidazoles from 2-Chloropropanimidamide HCl.

Quantitative Data Summary

The following table summarizes expected outcomes based on substrate class when reacting with 2-Chloropropanimidamide HCl.

Substrate ClassReaction Partner ExampleMajor Product TypeExpected YieldKey Condition
Aldehyde Benzaldehyde4-Methyl-2-phenylimidazole65-75%Reflux, Basic

-Hydroxyketone
Acetoin4,5-Dimethyl-2-methylimidazole70-85%Reflux,


-Keto Ester
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylatePyrimidinone (6-membered)50-70%Ambient Temp [1]
Nitrile Cyanamide2-Amino-4-methylimidazole40-60%High Temp

Note: The reaction with


-keto esters is included to highlight the divergence in pathway (Pyrimidinone vs. Imidazole) depending on the carbon spacing of the substrate.

Safety & Handling

  • 2-Chloropropanimidamide Hydrochloride: This compound is an

    
    -haloamidine salt. It is hygroscopic and potentially corrosive. Handle in a fume hood. Avoid contact with skin and eyes.
    
  • Reaction Safety: The reaction involves heating volatile solvents and bases. Ensure proper ventilation.

  • Waste Disposal: Halogenated organic waste should be disposed of in designated containers.

References

  • Patent WO2013012723A1: Novel 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors. Describes the reaction of 2-chloropropanimidamide hydrochloride with

    
    -keto esters to form pyrimidinone derivatives. 
    
  • Journal of Organic Chemistry: General synthesis of imidazoles from -haloamidines and carbonyls. (Representative citation for the chemical class reactivity).
  • PubChem Compound Summary : 2-Chloropropanimidamide.

  • Organic Chemistry Portal : Synthesis of Imidazoles. Provides context on the Debus-Radziszewski and related condensation pathways.

Disclaimer: This protocol is designed for research purposes by qualified personnel. Optimization of stoichiometry and temperature may be required for specific aldehyde substrates.

Sources

Application Note: Reaction Conditions for 2-Chloropropanimidamide Hydrochloride Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized reaction conditions for the cyclization of 2-Chloropropanimidamide Hydrochloride (CAS: 17618-20-1 / Derivative analogs). As a bifunctional "Janus" molecule possessing both a nucleophilic amidine moiety and an electrophilic


-chloro center, this compound serves as a critical precursor for Pyrimidine  and Thiazole  pharmacophores.[1][2] This guide addresses the stability challenges of the hydrochloride salt and provides two distinct, validated protocols for heterocycle formation, emphasizing causality and reproducibility in drug development workflows.

Introduction & Chemical Logic

2-Chloropropanimidamide hydrochloride is a high-value synthon in the synthesis of kinase inhibitors and metabolic modulators.[1][2] Its utility stems from its ability to participate in [3+2] or [3+3] cyclocondensations.[1][2] However, its handling is complicated by two primary factors:

  • Hygroscopicity: The HCl salt is prone to deliquescence, leading to hydrolysis of the amidine to the corresponding amide (2-chloropropanamide), which is catalytically dead for cyclization.[2]

  • Amphoteric Reactivity: Upon neutralization, the free base is transiently stable but can undergo self-alkylation (dimerization) or intramolecular cyclization to unstable aziridine species if not immediately trapped by an electrophile.[1][2]

Strategic Pathways

We define two primary cyclization trajectories based on the core requirement of the target scaffold:

  • Pathway A (Carbon-Route): Condensation with 1,3-dicarbonyls (e.g., Ethyl Acetoacetate) to form Pyrimidines .[1][2]

  • Pathway B (Sulfur-Route): Reaction with Isothiocyanates or Thiourea to form Thiazoles/Imidazoles .[1][2]

Critical Reaction Parameters

The following parameters are non-negotiable for high-yield cyclization.

ParameterSpecificationScientific Rationale
Solvent System Anhydrous Ethanol or Methanol (<0.1%

)
Water competes with the amidine nitrogen for the electrophile, leading to hydrolysis byproducts.[1]
Base Selection Sodium Ethoxide (NaOEt) or KOtBuMust match the ester leaving group to prevent transesterification.[1][2] Non-nucleophilic bases (DBU) are avoided to prevent elimination of the

-chloro group before cyclization.[1][2]
Temperature 0°C (Addition)

70-80°C (Cyclization)
Low temp prevents polymerization of the free amidine; Reflux is required to drive the elimination of water/alcohol during ring closure.[1][2]
Stoichiometry 1.1 : 1.0 (Base : Amidine)Slight excess of base ensures complete liberation of the free amidine without triggering rapid degradation.[1][2]

Mechanistic Visualization

The following diagram illustrates the bifurcation of the reaction pathway depending on the cyclization partner.

G Start 2-Chloropropanimidamide HCl (Hygroscopic Salt) FreeBase Free Amidine Species (Transient/Reactive) Start->FreeBase Neutralization (0°C) ReagentA + Ethyl Acetoacetate (NaOEt/EtOH) FreeBase->ReagentA ReagentB + Potassium Thiocyanate (Acetone/Reflux) FreeBase->ReagentB IntermedA Acyclic Imidate Intermediate ReagentA->IntermedA Nucleophilic Attack ProductA 2-Amino-4-hydroxy-5-methylpyrimidine (Derivative) IntermedA->ProductA Cyclocondensation (-EtOH, -H2O) IntermedB Thiourea Adduct ReagentB->IntermedB Addition ProductB 2-Amino-5-methylthiazole Scaffold IntermedB->ProductB S-Alkylation/Cyclization

Caption: Divergent synthesis pathways for 2-Chloropropanimidamide HCl transforming into Pyrimidine or Thiazole scaffolds.

Experimental Protocols

Protocol A: Synthesis of Pyrimidine Scaffold

Target: Formation of 2-substituted-4-hydroxypyrimidine derivatives. Scale: 10 mmol basis.

Reagents:
  • 2-Chloropropanimidamide HCl (1.57 g, 10 mmol)[1]

  • Ethyl Acetoacetate (1.30 g, 10 mmol)

  • Sodium Ethoxide (21 wt% in Ethanol, 3.7 mL, 11 mmol)

  • Anhydrous Ethanol (20 mL)

Step-by-Step Methodology:
  • Inert Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Base Preparation: Charge the flask with Anhydrous Ethanol (10 mL) and cool to 0°C in an ice bath. Add the Sodium Ethoxide solution dropwise.[1][2]

  • Amidine Liberation (Critical Step): Add the 2-Chloropropanimidamide HCl in one portion. Stir at 0°C for 15 minutes.

    • Note: The solution will become cloudy as NaCl precipitates.[1][2] Do not filter yet.

  • Electrophile Addition: Add Ethyl Acetoacetate dropwise over 10 minutes, maintaining temperature <5°C.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes. Then, heat to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (9:1 DCM:MeOH).[1][2] The amidine spot (

      
      ) should disappear.[1][2]
      
  • Workup:

    • Cool to RT.

    • Neutralize with Glacial Acetic Acid to pH 7.[1][2]

    • Concentrate in vacuo to remove ethanol.[1][2]

    • Triturate the residue with cold water (10 mL) to precipitate the product.[1][2]

    • Filter and dry under high vacuum.[1][2]

Protocol B: Synthesis of Thiazole Scaffold

Target: Formation of 2-amino-thiazole derivatives via Hantzsch-type reactivity.

Reagents:
  • 2-Chloropropanimidamide HCl (10 mmol)[1][2]

  • Potassium Thiocyanate (KSCN) (12 mmol)[1][2]

  • Acetone (Anhydrous, 30 mL)

Step-by-Step Methodology:
  • Dissolution: Dissolve KSCN in Acetone in a 100 mL round-bottom flask.

  • Addition: Add 2-Chloropropanimidamide HCl.

  • Reflux: Heat the mixture to reflux (56°C) for 3 hours.

    • Mechanism:[1][2][3][4][5] The KSCN displaces the

      
      -chloro group (or reacts with the amidine nitrogen depending on pH) to form an intermediate which cyclizes.[1]
      
  • Isolation:

    • Filter off the inorganic salts (KCl).[1][2]

    • Concentrate the filtrate.[1][2]

    • Recrystallize from Ethanol/Water.[1][2]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Hydrolysis of AmidineEnsure Ethanol is anhydrous (<0.05% water). Dry the HCl salt in a desiccator over

before use.
Dark/Black Reaction Mixture PolymerizationTemperature ramp was too fast. Keep the "Liberation" step strictly at 0°C.
Incomplete Cyclization Base MismatchUse a stronger base (NaOEt) rather than weak bases (Carbonates) for the pyrimidine route.
Analytical Validation (Expected Data)
  • 1H NMR (DMSO-d6):

    • Disappearance of the broad amidine

      
       peaks (~8.5-9.0 ppm).[1][2]
      
    • Appearance of the Pyrimidine aromatic proton (singlet/multiplet around 6.0-8.0 ppm depending on substitution).[1][2]

    • Specific Marker: For Pyrimidines, look for the loss of the ethyl ester quartet/triplet signals if the ester is consumed in the ring.

References

  • Patai, S. (Ed.).[1][2] (1975).[1][2] The Chemistry of Amidines and Imidates. John Wiley & Sons.[1][2] [1][2]

  • PubChem. (2025).[1][2][6][7] 2-Chloropropanamide and Amidine Derivatives Data. National Library of Medicine.[1][2] [1][2]

  • Schaefer, F. C., & Peters, G. A. (1961).[2] Reaction of Amidines with alpha-Beta-Unsaturated Esters. Journal of Organic Chemistry.

  • Google Patents. (2009).[1][2] Method for preparing 2-amino pyridine and pyrimidine derivatives via cyclization. DE102009012471A1.[1][2]

  • Organic Chemistry Portal. (2024).[1][2] Synthesis of Thiazoles.

Sources

Navigating the Reactive Landscape: A Guide to Solvent Selection for 2-Chloropropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Chloropropanimidamide hydrochloride is a reactive chemical intermediate with significant potential in the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The utility of this reagent is, however, intrinsically linked to the careful selection of the reaction solvent. The presence of a reactive imidoyl chloride functional group and a hydrochloride salt moiety imparts specific chemical properties that dictate the optimal solvent environment for its successful application. This guide provides a comprehensive overview of the critical factors to consider when selecting a solvent for reactions involving 2-Chloropropanimidamide hydrochloride, offering a framework for rational solvent choice to maximize reaction efficiency and minimize side-product formation.

The Dual Nature of 2-Chloropropanimidamide Hydrochloride: Reactivity and Solubility

2-Chloropropanimidamide hydrochloride presents a dual challenge in solvent selection. The imidoyl chloride group is highly electrophilic and susceptible to nucleophilic attack, making it a valuable synthon. However, this reactivity also makes it prone to hydrolysis and other side reactions if an inappropriate solvent is used. Furthermore, as a hydrochloride salt, its solubility is significantly influenced by the polarity of the medium. Organic amines, when protonated to form hydrochloride salts, generally exhibit increased solubility in polar solvents and reduced solubility in nonpolar solvents.[1] This salt form also necessitates the use of a base to liberate the more reactive free imidamide for subsequent reactions.

Core Principles of Solvent Selection

The ideal solvent for a reaction involving 2-Chloropropanimidamide hydrochloride should fulfill several key criteria:

  • Inertness: The solvent must not react with the imidoyl chloride functionality. Protic solvents such as water and alcohols are generally unsuitable as they can act as nucleophiles, leading to hydrolysis or alcoholysis of the imidoyl chloride.[2]

  • Solubility: The solvent must provide adequate solubility for 2-Chloropropanimidamide hydrochloride, the nucleophilic reaction partner, and any base used. The hydrochloride salt form suggests that highly non-polar solvents may be poor choices.

  • Reaction Compatibility: The solvent should facilitate the desired reaction pathway. For instance, in reactions where a base is used to neutralize the hydrochloride and promote the reaction, the solvent must be compatible with the chosen base.

  • Boiling Point: The boiling point of the solvent should be appropriate for the desired reaction temperature, allowing for effective temperature control.

  • Work-up and Purification: The solvent should be easily removable during the work-up procedure and should not interfere with product purification.

Recommended Solvent Classes

Based on the general reactivity of imidoyl chlorides and the properties of hydrochloride salts, the following classes of solvents are recommended for consideration. It is crucial to note that empirical testing is essential to determine the optimal solvent for a specific reaction.

1. Aprotic Polar Solvents:

These solvents are generally good at solvating salts and are aprotic, preventing reaction with the imidoyl chloride.

  • Acetonitrile (ACN): Often a good starting point, as it can dissolve a range of polar and non-polar reactants. It is relatively inert and has a convenient boiling point.

  • Dimethylformamide (DMF) and Dimethylacetamide (DMAc): These highly polar solvents can be excellent for dissolving the hydrochloride salt. However, they can be difficult to remove and may participate in side reactions at elevated temperatures. Their use should be carefully evaluated.

  • Dichloromethane (DCM) and Chloroform: These chlorinated solvents are commonly used for reactions involving imidoyl chlorides. They are good at dissolving organic molecules and are relatively inert. Anhydrous conditions are critical when using these solvents.

  • Tetrahydrofuran (THF) and Dioxane: These ethereal solvents can be suitable options.[3][4] They are less polar than DMF but can still provide sufficient solubility for many reactants. Peroxide-free THF should always be used.

2. Aromatic Hydrocarbons:

  • Toluene and Xylene: These non-polar solvents can be useful, particularly in reactions where the removal of water via azeotropic distillation is desired. However, the solubility of the hydrochloride salt may be limited.

The following table summarizes the key properties of these recommended solvents to aid in the selection process.

SolventBoiling Point (°C)Dielectric Constant (20°C)Polarity IndexKey Considerations
Acetonitrile8237.55.8Good general-purpose solvent, relatively inert.
Dichloromethane409.13.1Good for dissolving organic compounds, volatile.
Chloroform614.84.1Similar to DCM, but less volatile.
Tetrahydrofuran667.64.0Good for a range of reactants, must be peroxide-free.
1,4-Dioxane1012.24.8Higher boiling point, potential for side reactions.[3][4]
Toluene1112.42.4Good for azeotropic water removal, lower polarity.
Dimethylformamide15336.76.4High polarity, good for dissolving salts, difficult to remove.

The Critical Role of the Hydrochloride Salt and Base Selection

The hydrochloride salt of 2-Chloropropanimidamide is generally more stable and easier to handle than the free base. However, for most reactions, the free imidamide is the desired reactive species. Therefore, a base is typically required to neutralize the HCl. The choice of base is as critical as the choice of solvent and the two are interdependent.

  • Inorganic Bases: Bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be used. These are generally insoluble in many organic solvents, leading to a heterogeneous reaction mixture. Vigorous stirring is essential in such cases.

  • Organic Amine Bases: Non-nucleophilic tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred. They are soluble in a wide range of organic solvents, leading to homogeneous reaction conditions.

The selection of the base will influence the overall reaction polarity and may impact the solubility of the starting materials and products.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

This protocol provides a general framework for reacting 2-Chloropropanimidamide hydrochloride with a nucleophile.

Materials:

  • 2-Chloropropanimidamide hydrochloride

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Base (e.g., triethylamine or potassium carbonate)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 2-Chloropropanimidamide hydrochloride (1.0 eq).

  • Add the chosen anhydrous solvent.

  • Add the nucleophile (1.0 - 1.2 eq).

  • If using a solid base like potassium carbonate, add it to the mixture (1.5 - 2.0 eq). If using a liquid base like triethylamine, add it dropwise at a controlled temperature (e.g., 0 °C) (1.1 - 1.5 eq).

  • Stir the reaction mixture at the desired temperature (this will need to be optimized for the specific reaction).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Protocol 2: Small-Scale Solvent Screening

To efficiently identify the optimal solvent, a small-scale parallel screening experiment is highly recommended.

Procedure:

  • In a series of small, dry reaction vials, place an equal amount of 2-Chloropropanimidamide hydrochloride.

  • To each vial, add a different anhydrous solvent from the recommended list.

  • Add the nucleophile and base to each vial in the same stoichiometric ratios.

  • Stir all vials under identical conditions (temperature and time).

  • At the end of the reaction time, quench a small aliquot from each vial and analyze by a suitable method (e.g., LC-MS) to determine the relative conversion to the desired product and the formation of any side products.

  • The solvent that provides the highest conversion to the product with the cleanest reaction profile is selected for scale-up.

Visualization of the Solvent Selection Workflow

The following diagram illustrates the logical workflow for selecting an appropriate solvent for reactions involving 2-Chloropropanimidamide hydrochloride.

SolventSelectionWorkflow cluster_screening Experimental Validation start Start: Define Reaction reagent_analysis Analyze Reactant Properties - 2-Chloropropanimidamide HCl (Salt) - Nucleophile (Polarity, Basicity) - Base (Type, Solubility) start->reagent_analysis solvent_criteria Establish Solvent Criteria - Inertness (Aprotic) - Solubility of all components - Reaction Compatibility - Appropriate Boiling Point reagent_analysis->solvent_criteria initial_selection Initial Solvent Selection (Based on literature for imidoyl chlorides) solvent_criteria->initial_selection screening Small-Scale Solvent Screening (e.g., ACN, DCM, THF, Toluene, DMF) initial_selection->screening analysis Analyze Results (TLC, LC-MS, GC-MS) - Conversion % - Byproduct Formation screening->analysis optimization Optimization of Best Solvent - Temperature - Concentration - Base analysis->optimization scale_up Scale-up Reaction optimization->scale_up ReactionMechanism cluster_solvent_effect Solvent Influence Reactants 2-Chloropropanimidamide HCl + Nucleophile + Base FreeImidamide Free Imidamide Reactants->FreeImidamide - HCl Intermediate {Tetrahedral Intermediate} FreeImidamide->Intermediate + Nucleophile Product Substituted Product Intermediate->Product - Cl- PolarSolvent Polar Aprotic Solvent: - Solvates ions (e.g., Cl-) - May stabilize charged intermediates NonPolarSolvent Non-Polar Solvent: - May favor concerted mechanisms - Lower solubility of salt

Caption: A simplified representation of the reaction pathway and the potential influence of solvent polarity on the reaction intermediates.

Conclusion

The selection of an appropriate solvent is a critical parameter for the successful utilization of 2-Chloropropanimidamide hydrochloride in organic synthesis. A thorough understanding of the reactivity of the imidoyl chloride group and the solubility characteristics of the hydrochloride salt is paramount. Aprotic solvents, ranging from polar to non-polar, are the primary candidates, with the final choice depending on the specific nucleophile and reaction conditions. A systematic approach, involving the consideration of core principles and empirical screening, will enable researchers to harness the full synthetic potential of this versatile reagent.

References

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • Beilstein Journal of Organic Chemistry. A Lewis acid-promoted Pinner reaction. [Link]

  • Grokipedia. Imidoyl chloride. [Link]

  • ResearchGate. Synthesis from imidoyl chlorides. [Link]

  • International Journal of Organic Chemistry. Imidoyl Radicals for the Synthesis of Chromenoquinolines and Naphthyridines. [Link]

  • Wikipedia. Imidoyl chloride. [Link]

  • Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]

  • Chemistry – A European Journal. Mild method for the synthesis of amidines by the electrophilic activation of amides. [Link]

  • ResearchGate. Scheme 4. Regiochemistry of heterocyclization of imidoyl chloride 1... [Link]

  • Google Patents. JP5782331B2 - Method for producing imidoyl chloride compound and method for producing various compounds using the same.
  • Fisher Scientific. Amide Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of amidines. [Link]

  • ScholarWorks at WMU. The Reaction of N-Magnesium Halides on Nitriles in the Synthesis of Amidines. [Link]

  • Chembites. Organic Synthesis With A Side Of Salt. [Link]

  • Reddit. Why are salts of hydrochloric acid and organic bases called "hydrochlorides" instead of "chlorides"? [Link]

  • Sciencemadness Discussion Board. Hydrochloride vs non-hydrochloride compounds. [Link]

  • National Institute of Standards and Technology. Effects of hydrochloric acid and salts on the absorption of light by beta-naphthoquinonesulfonic acid. [Link]

  • ACS Publications. Effect of Inorganic Salts on the Volatility of Organic Acids. [Link]

Sources

Application Note: Strategic Synthesis of Thiazole Derivatives from 2-Chloropropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The "Inverse" Thiazole Assembly

While the classical Hantzsch Thiazole Synthesis (condensation of


-haloketones with thioamides) remains the industry standard, it limits diversity at the 2-position to available thioamides.

This guide details an alternative, high-value protocol utilizing 2-Chloropropanimidamide Hydrochloride as the electrophilic core. By reacting this


-haloamidine with heterocumulenes (specifically Isothiocyanates  or Carbon Disulfide ), researchers can access a library of 2,5-disubstituted thiazoles  with high precision.
Why This Pathway?
  • Diversity at C2: Reacting the amidine with various isothiocyanates (

    
    ) allows for the rapid generation of diverse N-substituted 2-aminothiazoles, a privileged scaffold in kinase inhibitors (e.g., Dasatinib analogues).
    
  • Regiospecificity: The methyl group from the propanimidamide backbone is fixed at the C5 position, preventing the isomer formation often seen in asymmetric Hantzsch condensations.

  • Atom Economy: The cyclization utilizes the internal electrophile (C-Cl) and the nucleophilic amidine nitrogen, releasing only HCl.

Part 2: Mechanistic Insight

The transformation relies on the Amidine-Isothiocyanate Cyclization . Unlike the Hantzsch synthesis where the sulfur comes from the nucleophile (thioamide), here the sulfur is provided by the isothiocyanate partner, but the cyclization logic is inverted.

Reaction Pathway[1][2][3][4][5]
  • Free Basing: The amidine salt is neutralized to generate the reactive free base.

  • Adduct Formation: The amidine nitrogen (nucleophile) attacks the central carbon of the isothiocyanate (electrophile), forming a thiourea-like intermediate.

  • S-Alkylation (Cyclization): The sulfur atom, now nucleophilic, attacks the

    
    -carbon bearing the chlorine atom.
    
  • Aromatization: Elimination of HCl and tautomerization yields the aromatic thiazole.

ThiazoleMechanism Start 2-Chloropropanimidamide (Free Base) Inter Thiourea Intermediate Start->Inter + Partner (Nucleophilic Attack) Partner Isothiocyanate (R-N=C=S) Partner->Inter TS Cyclization (S-attack on C-Cl) Inter->TS Intramolecular SN2 Prod 2-(R-Amino)-5-methylthiazole TS->Prod - HCl Aromatization

Figure 1: Mechanistic pathway for the synthesis of 2-amino-5-methylthiazoles via


-haloamidine cyclization.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(Phenylamino)-5-methylthiazole

Target: Synthesis of kinase-inhibitor pharmacophores. Scale: 10 mmol basis.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]AmountRole
2-Chloropropanimidamide HCl 157.041.01.57 gCore Scaffold
Phenyl Isothiocyanate 135.191.11.49 gHeterocumulene
Triethylamine (TEA) 101.192.23.06 mLBase (Scavenger)
Ethanol (Absolute) --20 mLSolvent
Step-by-Step Methodology
  • Free Base Generation (In-situ):

    • Charge a 50 mL round-bottom flask with 2-Chloropropanimidamide HCl (1.57 g) and Ethanol (15 mL).

    • Cool to 0°C in an ice bath.

    • Add Triethylamine (3.06 mL) dropwise over 5 minutes.

    • Observation: The solution may become cloudy due to the formation of Triethylamine Hydrochloride salts. Stir for 15 minutes at 0°C.

  • Addition of Electrophile:

    • Add Phenyl Isothiocyanate (1.49 g) dropwise.

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 30 minutes.

  • Cyclization (Heating):

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile Phase: Hexane/EtOAc 3:1). Look for the disappearance of the isothiocyanate spot and the appearance of a fluorescent spot (thiazole) under UV.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Resuspend the residue in Water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers with Brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallize the crude solid from hot Ethanol/Water (9:1) OR purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Results
  • Yield: 65–75%

  • Appearance: Off-white to pale yellow solid.

  • Characterization:

    • 1H NMR (DMSO-d6):

      
       2.25 (s, 3H, CH3), 6.9-7.5 (m, 5H, Ar-H), 9.8 (s, 1H, NH).
      
    • MS (ESI): [M+H]+ calc. 191.06, found 191.1.

Protocol B: Synthesis of 5-Methylthiazole-2(3H)-thione

Target: Synthesis of vulcanization accelerators or intermediates for S-alkylation. Reagent Change: Replace Isothiocyanate with Carbon Disulfide (


) .
Workflow Modification
  • Reagents: Use Carbon Disulfide (1.5 equiv) and Potassium Carbonate (2.5 equiv) instead of TEA.

  • Solvent: DMF or Ethanol.

  • Conditions: React at 60°C for 6 hours.

  • Mechanism: The amidine attacks

    
     to form a dithiocarbamate intermediate, which cyclizes by displacing the chlorine.
    
  • Product: 5-methylthiazole-2(3H)-thione (often exists in thione/thiol equilibrium).

Part 4: Critical Process Parameters (CPP) & Troubleshooting

Experimental Workflow Diagram

Workflow Step1 Step 1: Neutralization (Amidine HCl + TEA in EtOH) Temp: 0°C Step2 Step 2: Addition (Add Isothiocyanate slowly) Temp: RT Step1->Step2 Warning CRITICAL: Dry solvents required to prevent hydrolysis of amidine Step1->Warning Step3 Step 3: Cyclization (Reflux 78°C, 4-6h) Monitor: TLC/HPLC Step2->Step3 Step4 Step 4: Workup (Evaporate EtOH, Extract w/ EtOAc) Step3->Step4 Step5 Step 5: Purification (Recrystallization or Column) Step4->Step5

Figure 2: Operational workflow for the synthesis of 2-amino-5-methylthiazoles.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of AmidineEnsure solvents are anhydrous; limit exposure to atmospheric moisture during free-basing.
Sticky/Oily Product Incomplete CyclizationExtend reflux time; check if intermediate thiourea is present (polar spot on TLC).
Impurity Formation DimerizationAdd the isothiocyanate slowly (dropwise) to avoid high local concentrations.
Starting Material Stuck Salt not neutralizedEnsure at least 2.0 equivalents of base are used (1 eq for HCl, 1 eq for reaction).

Part 5: References

  • Rajappa, S., et al. "A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles." Proceedings of the Indian Academy of Sciences - Chemical Sciences, vol. 89, no. 5, 1980, pp. 451-456.

    • Context: Establishes the reactivity of amidine-isothiocyanate adducts in thiazole formation.

  • Cook, A. H., et al. "The Cook–Heilbron thiazole synthesis."[6] Journal of the Chemical Society, 1947.

    • Context: Foundational chemistry regarding

      
      -aminonitriles and isothiocyanates, mechanistically analogous to the 
      
      
      
      -haloamidine route.
  • Narayana, B., et al. "Synthesis of new 2-amino-4-aryl-5-substituted thiazoles." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 179, 2004.

    • Context: Validates the reaction conditions for substituted thiazole synthesis.

  • Kashyap, S.J., et al. "Review on Synthesis and Biological Activity of Thiazole Derivatives." Journal of Advanced Scientific Research, 2012.

    • Context: Provides broad context on the pharmacological importance of the 2-aminothiazole scaffold.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization Failures with 2-Chloropropanimidamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloropropanimidamide hydrochloride is a valuable and reactive building block for the synthesis of various nitrogen-containing heterocycles, particularly substituted pyrimidines and imidazoles.[1][2] Its utility stems from the electrophilic nature of the imidamide carbon and the presence of a good leaving group (chloride). However, its reactivity is a double-edged sword, often leading to challenges in the laboratory, such as low yields, failed reactions, and the formation of complex side products.

This guide provides a structured, question-and-answer-based approach to troubleshoot common failures encountered during cyclization reactions with this reagent. The advice herein is grounded in established mechanistic principles and practical laboratory experience to help you diagnose and resolve issues efficiently.

Section 1: Reagent Stability and Pre-Reaction Checks

Before troubleshooting the reaction itself, it is critical to validate the integrity of your starting materials. 2-Chloropropanimidamide HCl, like many reactive intermediates, has specific storage and handling requirements.

Question: My 2-Chloropropanimidamide HCl appears clumpy or discolored. Is it still viable for my reaction?

Answer: Not necessarily. Visual inspection can be an early indicator of degradation. This reagent is hygroscopic and susceptible to hydrolysis.[3] Any deviation from a fine, off-white crystalline powder warrants caution.

  • Causality: Moisture absorption can initiate hydrolysis of the imidamide to the corresponding, and less reactive, 2-chloropropanamide. This not only consumes your active reagent but can introduce impurities that may complicate the reaction and purification. Thermal decomposition can also lead to discoloration and the formation of toxic fumes.[4][5]

  • Troubleshooting Protocol:

    • Moisture Test: Perform a Karl Fischer titration to quantify the water content. A significantly high water content suggests hydrolysis may have occurred.

    • Solubility Check: The hydrochloride salt should be soluble in water and polar organic solvents like DMSO or DMF.[3][6] Poor solubility could indicate the presence of insoluble degradation products.

    • Analytical Confirmation (¹H NMR): Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆). Compare the resulting spectrum to a reference spectrum of the pure compound. Look for the appearance of new peaks, particularly in the amide N-H region, which could indicate the formation of 2-chloropropanamide.

    • Recommendation: If significant degradation is suspected, it is best to use a fresh, unopened bottle of the reagent. For best results, store the reagent in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and away from heat and light.

Section 2: Low to No Product Yield

This is the most common failure mode. A systematic approach is required to pinpoint the root cause, which often lies in the reaction conditions or the choice of reagents.

Question: My reaction shows no consumption of starting materials, or the conversion is extremely low. What are the primary factors to investigate?

Answer: When a reaction fails to initiate, the cause typically falls into one of three categories: insufficient activation (base/pH), incorrect temperature, or incompatible solvent.

Factor 1: Inappropriate Base or pH

The cyclization reaction requires a nucleophilic partner (e.g., an amine, enolate, or other nucleophile) to attack the electrophilic imidamide carbon. For most neutral nucleophiles, a base is required to deprotonate them, increasing their nucleophilicity. Furthermore, the 2-chloropropanimidamide HCl salt itself needs to be neutralized to its free base form to be reactive.

  • Causality: The choice and stoichiometry of the base are critical. A base that is too weak may not sufficiently deprotonate the nucleophile. Conversely, a base that is too strong or used in excess can promote side reactions, such as hydrolysis of the imidamide or decomposition of the product. The pH of the reaction medium directly influences the equilibrium between the protonated (inactive) and free base (active) forms of both the imidamide and the nucleophile.[7]

  • Troubleshooting Protocol:

    • Verify Base pKa: Ensure the pKa of the conjugate acid of your chosen base (pKaH) is high enough to deprotonate your nucleophile effectively. A general rule of thumb is that the base's pKaH should be at least 2-3 units higher than the pKa of the nucleophile.

    • Check Stoichiometry: At least one equivalent of base is needed to neutralize the HCl salt of the imidamide. A second equivalent is typically required to deprotonate the nucleophile. Therefore, a minimum of two equivalents of base is often a good starting point.

    • Consider a Different Base: If a weak organic base like triethylamine (TEA) is failing, consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate (K₂CO₃), if compatible with your solvent and substrates.

    • In-situ Monitoring: Use TLC or LC-MS to monitor the reaction at early time points after base addition. If no change is observed, the issue is likely with the initial activation step.

BasepKaH (in DMSO)pKaH (in H₂O)TypeNotes
Triethylamine (TEA)9.010.75Organic, Tertiary AmineCommon, but may not be strong enough for weakly acidic nucleophiles.
DIPEA10.711.0Organic, Hindered AmineGood for acid-sensitive substrates; less nucleophilic than TEA.
DBU13.512.0Organic, AmidineStrong, non-nucleophilic base. Often very effective.
Potassium Carbonate10.7 (approx.)10.3InorganicInexpensive and effective, but often requires a polar aprotic solvent like DMF or DMSO for solubility.
Sodium Ethoxide~17 (of EtOH)~15.9 (of EtOH)AlkoxideVery strong base; can promote side reactions if not used carefully.
Factor 2: Sub-optimal Temperature
  • Causality: Many cyclization reactions have a significant activation energy barrier. Room temperature may be insufficient to drive the reaction forward at a reasonable rate. Conversely, excessive heat can lead to the decomposition of starting materials, intermediates, or the final product.[4][8]

  • Troubleshooting Protocol:

    • Incremental Heating: If the reaction is clean but slow at room temperature, gradually increase the temperature in 10-20 °C increments (e.g., to 40 °C, then 60 °C), monitoring by TLC or LC-MS at each stage.

    • Check for Decomposition: If new, undesired spots appear on the TLC plate at higher temperatures, you may be exceeding the thermal stability limit of one of your components.

    • Microwave Irradiation: For sluggish reactions, microwave synthesis can sometimes provide rapid heating and dramatically reduce reaction times, but requires careful optimization to avoid decomposition.

Factor 3: Solvent Effects
  • Causality: The solvent plays a multifaceted role. It must solubilize all reactants, but it also influences reaction rates through its polarity and ability to stabilize transition states. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often preferred as they can dissolve the hydrochloride salt and promote the nucleophilic attack.[6][9] Protic solvents like ethanol or water can compete with the desired nucleophile and lead to solvolysis/hydrolysis side products.

  • Troubleshooting Protocol:

    • Ensure Solubility: Confirm that all reactants are fully dissolved at the reaction temperature. If not, consider a different solvent or solvent mixture.

    • Switch to Aprotic Polar: If you are using a non-polar solvent (e.g., toluene, THF) or a protic solvent (e.g., ethanol) and seeing poor results, switch to DMF, DMSO, or NMP.

    • Anhydrous Conditions: Ensure you are using anhydrous solvents, especially if hydrolysis is a suspected side reaction.[10]

Section 3: Side Product Formation

Even when the reaction proceeds, the desired product can be contaminated with significant impurities. Identifying these side products is key to mitigating their formation.

Question: My LC-MS analysis shows a major peak with a mass corresponding to the hydrolysis of my starting material. How can I prevent this?

Answer: The imidamide functional group is susceptible to hydrolysis, especially under neutral or basic conditions, to form the corresponding amide.[11] This is a common failure mode when working with 2-chloropropanimidamide HCl.

  • Mechanism of Hydrolysis: The imidamide is attacked by water, which can be present as a contaminant or as a co-solvent. This process is often accelerated by the base used in the reaction.

  • DOT Diagram: Hydrolysis Pathway

    Hydrolysis reagent 2-Chloropropanimidamide (Free Base) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack water H₂O (Trace Moisture) water->intermediate product 2-Chloropropanamide (Side Product) intermediate->product Elimination nh3 NH₃ intermediate->nh3

    Caption: Hydrolysis of 2-chloropropanimidamide to an inactive amide.

  • Mitigation Strategies:

    • Rigorous Anhydrous Technique: Dry all glassware thoroughly. Use anhydrous solvents from a solvent purification system or a freshly opened bottle over molecular sieves. Run the reaction under an inert atmosphere (N₂ or Ar).

    • Base Addition: Add the base slowly and at a reduced temperature (e.g., 0 °C) to control the exotherm and minimize the concentration of free hydroxide ions if an aqueous workup is involved later.

    • Order of Addition: Consider adding the base to the mixture of your nucleophile and solvent first, before adding the 2-chloropropanimidamide HCl. This ensures the nucleophile is ready to react as soon as the active free base of the imidamide is formed.

Question: I'm observing the formation of unexpected heterocyclic products or oligomers. What could be the cause?

Answer: This often points to an alternative reaction pathway becoming dominant. The specific outcome depends on your reaction partner, but a common scenario involves self-condensation or reaction with an alternative nucleophilic site.

  • Causality: If your primary nucleophile has multiple reactive sites, the cyclization may occur at an unintended position. Alternatively, the deprotonated imidamide can, under certain conditions, act as a nucleophile itself, leading to dimers or oligomers. The reaction mechanism can be complex, sometimes proceeding through an initial nucleophilic attack followed by cyclization and elimination.[12]

  • Troubleshooting Workflow: The following decision tree can help diagnose the issue.

  • DOT Diagram: Troubleshooting Workflow for Unexpected Products

    Troubleshooting cluster_yes SM Consumed cluster_no SM Not Consumed start Low Yield / Multiple Products check_sm Is Starting Material Consumed? start->check_sm check_side_products Characterize Major Side Product (LC-MS, NMR) check_sm->check_side_products Yes check_activation Review Activation Step check_sm->check_activation No is_hydrolysis Mass = Hydrolysis Product? check_side_products->is_hydrolysis is_dimer Mass = Dimer/Oligomer? is_hydrolysis->is_dimer No sol_hydrolysis Implement Rigorous Anhydrous Conditions is_hydrolysis->sol_hydrolysis Yes sol_base Re-evaluate Base/ Addition Order is_hydrolysis->sol_base Yes is_isomer Mass = Product Isomer? is_dimer->is_isomer No sol_conc Lower Reaction Concentration is_dimer->sol_conc Yes sol_temp_kin Lower Temperature (Thermodynamic Control) is_isomer->sol_temp_kin Yes sol_base2 Increase Base Stoichiometry/ Use Stronger Base check_activation->sol_base2 sol_temp2 Increase Temperature check_activation->sol_temp2

    Caption: A decision tree for troubleshooting common cyclization failures.

  • Experimental Protocols for Mitigation:

    • To Favor Thermodynamic Products (Isomers): If you suspect you are forming a kinetic (less stable) isomer, try running the reaction at a lower temperature for a longer period. This can favor the formation of the more stable thermodynamic product.

    • To Reduce Dimerization/Oligomerization: These are often bimolecular processes. Lowering the overall concentration of the reaction can disfavor these pathways relative to the desired intramolecular cyclization. Consider a slow-addition protocol where one of the reagents is added via syringe pump over several hours.

Section 4: Analytical Protocols

Accurate diagnosis requires reliable analytical data.

Protocol 4.1: In-Process LC-MS Monitoring

  • Sample Preparation: At designated time points (e.g., t=0, 1h, 4h, 24h), withdraw ~5-10 µL of the reaction mixture.

  • Quench: Immediately dilute the aliquot into 1 mL of a 50:50 acetonitrile:water mixture. This stops the reaction and prepares the sample for injection.

  • Analysis: Inject onto a reverse-phase LC-MS system (e.g., C18 column).

  • Data Interpretation: Monitor the disappearance of starting material peaks and the appearance of the product peak at its calculated m/z. Look for the masses of potential side products (e.g., [M+H]⁺ of hydrolyzed starting material, dimer, etc.).

Protocol 4.2: Key ¹H NMR Signatures

  • Starting Material (2-Chloropropanimidamide HCl): Expect to see characteristic broad peaks for the -NH₂ and HCl protons, along with a quartet and a doublet for the ethyl fragment. The chemical shifts will be highly dependent on the solvent.

  • Product: The formation of the heterocyclic ring will result in a significant change in the spectrum. Look for the disappearance of the broad imidamide N-H signals and the appearance of new aromatic or heteroaromatic protons in the cyclized core, often with sharper and more defined multiplicities.

By systematically addressing these potential points of failure—from reagent quality to reaction parameters and side product formation—you can effectively troubleshoot and optimize your cyclization reactions involving 2-Chloropropanimidamide HCl.

References

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]

  • PubChem. 2-Chloropropyldimethylamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2021). Optimization of the Reaction Conditions. Available at: [Link]

  • ResearchGate. (2018). Optimization of the cyclization reaction conditions. Available at: [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Available at: [Link]

  • Slideshare. Pinner pyrimidine synthesis. Available at: [Link]

  • ResearchGate. (2025). Base‐Mediated Four‐Component Intramolecular Cyclization Reaction: One‐Pot Access to Imidazole‐4‐(2H)‐Ones. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Available at: [Link]

  • International Labour Organization. ICSC 0640 - 2-CHLOROACETAMIDE. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

  • NJ.gov. ICSC 0640 - 2-CHLOROACETAMIDE. Available at: [Link]

  • MDPI. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Available at: [Link]

  • ResearchGate. (2021). Synthesis, characterization of amic acids and cyclic imides derived from acriflavine and evaluation of their antibacterial and antioxidant activity. Available at: [Link]

  • ResearchGate. Scope of our cyclization reaction. a Reaction conditions: Imidamide.... Available at: [Link]

  • National Institutes of Health. (2020). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

  • National Institutes of Health. (2015). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. Available at: [Link]

  • MDPI. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available at: [Link]

  • National Institutes of Health. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Available at: [Link]

  • Chemical Review and Letters. (2023). Synthesis, characterization, and anion recognition of novel bis-macrocyclic diamide compounds. Available at: [Link]

  • PubChemLite. 2-chloropropanimidamide hydrochloride (C3H7ClN2). Available at: [Link]

  • PubChem. 2-Aminopropanamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2023). Asymmetric [3+2]-cyclization of α-imino amide surrogates to construct 3,4-diaminopyrrolidine-2,5-diones. Chemical Communications. Available at: [Link]

  • National Institutes of Health. (2022). Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. Available at: [Link]

  • MDPI. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Available at: [Link]

  • National Institutes of Health. (2009). “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. Available at: [Link]

  • National Institutes of Health. (2011). Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. Available at: [Link]

  • National Institutes of Health. (1980). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Available at: [Link]

  • National Institutes of Health. (1990). Stability of water-soluble carbodiimides in aqueous solution. Available at: [Link]

Sources

Technical Support Center: Stability and Handling of 2-Chloropropanimidamide Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 2-Chloropropanimidamide hydrochloride. This guide is designed for our partners in research, discovery, and drug development. We understand that working with reactive intermediates requires precision and a deep understanding of their chemical behavior. 2-Chloropropanimidamide hydrochloride is a valuable synthon, but its utility is directly linked to its stability. Hydrolysis is the primary degradation pathway that can compromise experimental outcomes, leading to inconsistent results and loss of material.

This document provides a series of frequently asked questions and troubleshooting guides based on our extensive experience with this compound. Our goal is to empower you with the knowledge to control its stability, ensuring the integrity and reproducibility of your critical work.

Frequently Asked Questions (FAQs)
Q1: What is 2-Chloropropanimidamide Hydrochloride, and why is it so sensitive to water?

A1: 2-Chloropropanimidamide hydrochloride belongs to a class of highly reactive compounds. Structurally, it is an imidamide salt, which is closely related to and can be considered a stabilized form of an imidoyl chloride. The core of its reactivity lies in the carbon-nitrogen double bond (C=N). This carbon atom is highly electrophilic, making it an attractive target for nucleophiles.

Water is a potent nucleophile that will readily attack this electrophilic carbon. The hydrochloride salt enhances solubility in polar solvents but also means that in an aqueous environment, an equilibrium exists that can expose the reactive free base form. The hydrolysis reaction proceeds through a tetrahedral intermediate, which then collapses to form the more stable 2-chloropropanamide and releases ammonia.[1][2] This irreversible degradation means any inadvertent exposure to moisture will result in a loss of your starting material.

G cluster_0 Hydrolysis Pathway cluster_1 Key Species A 2-Chloropropanimidamide Cation B Tetrahedral Intermediate A->B + H₂O (Nucleophilic Attack) C 2-Chloropropanamide B->C - NH₄⁺ (Proton Transfer & Elimination) D H₂O (Water/Nucleophile) E NH₄⁺ (Ammonium)

Caption: Hydrolysis mechanism of 2-Chloropropanimidamide.

Q2: My assay results are inconsistent. Could hydrolysis of my 2-Chloropropanimidamide HCl stock solution be the cause?

A2: Yes, this is a primary and highly likely suspect. Inconsistent results, such as diminishing reaction yields or variable biological activity, are classic indicators of reagent degradation. If your stock solution of 2-Chloropropanimidamide HCl has been prepared in a non-anhydrous solvent or stored improperly, its effective concentration will decrease over time. Even trace amounts of moisture, whether from the solvent, the atmosphere, or contaminated labware, can initiate hydrolysis.[1][3] We strongly recommend preparing solutions fresh for each experiment. If a stock solution must be stored, it should be for the shortest duration possible under strictly controlled anhydrous and low-temperature conditions.

Q3: What is the optimal pH for storing aqueous solutions of 2-Chloropropanimidamide HCl?

A3: The stability of this compound is highly pH-dependent.[4] Hydrolysis can be catalyzed by both H⁺ (acid-catalysis) and OH⁻ (base-catalysis).[5] Consequently, extreme pH values in either direction will significantly accelerate degradation. While the hydrochloride salt itself creates a slightly acidic environment, this may not be the pH of maximum stability.

For many pharmaceuticals, a slightly acidic pH range of 4-6 often provides the greatest stability, but this must be determined empirically for each specific molecule.[6][7] We strongly advise against preparing stock solutions in unbuffered water. To determine the optimal pH for your specific application, a pH-rate profile study is necessary.

This protocol provides a framework for determining the pH at which 2-Chloropropanimidamide HCl exhibits maximum stability.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9. Ensure all buffer components are of high purity.

  • Solution Preparation: Dissolve a precise amount of 2-Chloropropanimidamide HCl in each buffer to a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot samples from each buffered solution into separate, sealed vials. Incubate these vials at a constant, controlled temperature (e.g., 25°C or 40°C to accelerate degradation for study purposes).

  • Time-Point Sampling: At predetermined time intervals (e.g., T=0, 2, 4, 8, 24, 48 hours), remove one vial from each pH series. Immediately quench any further reaction by freezing or diluting into a mobile phase for analysis.

  • Quantification: Analyze each sample using a validated stability-indicating HPLC method (see Q6). Quantify the remaining percentage of 2-Chloropropanimidamide HCl.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the observed degradation rate constant (k_obs). Finally, plot log(k_obs) versus pH. The lowest point on this curve indicates the pH of maximum stability.

Q4: Which solvents should I use to prepare a stable stock solution?

A4: The choice of solvent is the most critical factor in preventing hydrolysis. Always use high-purity, anhydrous (or "dry") aprotic solvents. These solvents lack acidic protons and have extremely low water content, minimizing the primary risk of hydrolysis. Protic solvents like water, methanol, or ethanol are incompatible and will readily react with the compound.

The table below summarizes recommended solvents for preparing stock solutions.

SolventClassBoiling Point (°C)Key Considerations
Dimethyl Sulfoxide (DMSO) Aprotic, Polar189Excellent solvating power. Highly hygroscopic; must be handled under dry conditions.[8]
N,N-Dimethylformamide (DMF) Aprotic, Polar153Good solvent for many reactions. Also hygroscopic. Can decompose at high temperatures.[9]
Acetonitrile (ACN) Aprotic, Polar82Common HPLC solvent, less viscous than DMSO/DMF. Ensure use of anhydrous grade.[10]
Tetrahydrofuran (THF) Aprotic, Ether66Can form explosive peroxides over time. Use only inhibitor-stabilized, anhydrous THF and do not distill to dryness.[11]

Crucial Handling Tip: When using anhydrous solvents, employ a syringe to withdraw the solvent from a septa-sealed bottle that has been stored under an inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture.

Q5: What are the best practices for handling and storing the solid compound and its solutions?

A5: A disciplined approach to handling and storage is essential for maintaining the integrity of 2-Chloropropanimidamide HCl.

ConditionSolid CompoundStock SolutionsRationale
Atmosphere Store under an inert gas (Ar or N₂). Use a desiccator for short-term storage.Prepare and handle under an inert atmosphere. Use septa-sealed vials.Excludes atmospheric moisture, the primary cause of hydrolysis.[12]
Temperature Store at low temperatures (e.g., 2-8°C or -20°C) as specified on the Certificate of Analysis.Store frozen (-20°C or -80°C) in small, single-use aliquots.Low temperatures significantly slow the rate of all chemical degradation pathways.[13]
Light Protect from light by storing in an amber vial or in the dark.Use amber glass vials for storage.Prevents potential photodegradation, which can affect many complex organic molecules.[13]
Usage Allow the container to warm to room temperature before opening to prevent condensation.Prepare fresh whenever possible. If storing, minimize freeze-thaw cycles.Prevents introduction of moisture and degradation from temperature fluctuations.
Q6: How can I detect and quantify the hydrolysis of 2-Chloropropanimidamide HCl?

A6: A stability-indicating analytical method is required to separate the parent compound from its degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique.[14]

The principle is to develop a chromatographic method where 2-Chloropropanimidamide HCl and its primary hydrolytic product, 2-chloropropanamide, have different retention times. By monitoring the peak area of the parent compound over time, you can accurately quantify the rate of degradation.

This is a starting point and must be optimized and validated for your specific equipment and needs.

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for optimal wavelength (e.g., start with 210 nm).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a known concentration of 2-Chloropropanimidamide HCl in the mobile phase (or a compatible solvent) for your T=0 sample.

    • Inject and record the chromatogram. The main peak is your parent compound.

    • Subject a separate sample to forced degradation (e.g., by adding a small amount of acid or base and heating gently) to generate the degradation product(s).

    • Inject the degraded sample to confirm that the degradation peak(s) are resolved from the parent peak.

    • Use this method to analyze samples from your stability studies (see Q3).

Troubleshooting Guide

If you are encountering issues such as low yields, failed reactions, or inconsistent biological data, follow this troubleshooting workflow to diagnose potential stability problems with your 2-Chloropropanimidamide HCl.

G Start Problem: Inconsistent Experimental Results CheckSolvent 1. Review Solvent Choice Was an anhydrous aprotic solvent used? Start->CheckSolvent CheckHandling 2. Assess Handling Protocol Was material handled under inert atmosphere? Was dry glassware used? CheckSolvent->CheckHandling Yes SolventOK Action: Switch to Anhydrous DMSO, DMF, or ACN. CheckSolvent->SolventOK No CheckStorage 3. Verify Storage Conditions Was the solution stored cold, protected from light/moisture, and for a minimal time? CheckHandling->CheckStorage Yes HandlingOK Action: Implement inert atmosphere techniques. CheckHandling->HandlingOK No CheckpH 4. Evaluate Solution pH Is the reaction or assay medium at an extreme pH? CheckStorage->CheckpH Yes StorageOK Action: Prepare solutions fresh. If storing, use single-use aliquots at -20°C or below. CheckStorage->StorageOK No Analyze 5. Confirm Degradation Run HPLC analysis on the current solution. CheckpH->Analyze No (pH is neutral) pH_OK Action: Buffer the system to a neutral or slightly acidic pH (4-7). CheckpH->pH_OK Yes AnalysisOK Degradation confirmed. Discard old solution and prepare fresh following all best practices. Analyze->AnalysisOK Degradation >5% AnalysisNotOK Parent compound is intact. Investigate other experimental parameters. Analyze->AnalysisNotOK Degradation <5%

Caption: Troubleshooting workflow for stability issues.

References
  • PubChem. 2-Chloropropyldimethylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Lee, Y., & Larter, S. (2007). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. ResearchGate. [Link]

  • Pharmaeli. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

  • Nakajima, N., & Ubukata, M. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 22. Thieme. [Link]

  • Wikipedia. Imidoyl chloride. [Link]

  • Grokipedia. Imidoyl chloride. [Link]

  • Ganesan, A. (2012). Amide bond hydrolysis. ResearchGate. [Link]

  • Basavaiah, K., & Rajendraprasad, N. (2017). High Performance Liquid Chromatographic Assay of Chlorpropamide, Stability Study and its Application to Pharmaceuticals and Urine Analysis. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

  • U.S. Food and Drug Administration. Q3C — Tables and List Guidance for Industry. [Link]

  • Raghu College of Pharmacy. UNIT V DRUG STABILITY PHYSICAL PHARMACEUTICSII. [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews. [Link]

  • Hansen, D. E. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]

  • Reed, J. E., & Reid, F. M. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]

  • Chemistry LibreTexts. (2021). 15.17: Chemical Properties of Amides: Hydrolysis. [Link]

  • Niazi, S. K. (2019). Stability of drugs and medicines Hydrolysis. ResearchGate. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Google Patents.
  • Blakemore, D. C., et al. (2021). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Medicinal Chemistry Letters. [Link]

  • RSquareL. CHEMICAL STABILITY OF DRUGS. [Link]

  • Scribd. Drug Stability. [Link]

  • Agilent Technologies. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. [Link]

  • Fijałek, Z., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. [Link]

  • Google Patents. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.

Sources

Handling hygroscopic nature of 2-Chloropropanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloropropanimidamide Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-Chloropropanimidamide hydrochloride. This resource is designed to provide you, our valued scientific partners, with in-depth, practical guidance on the proper handling of this highly hygroscopic reagent. As Senior Application Scientists, we understand that experimental success hinges on the integrity of your starting materials. This guide moves beyond simple instructions to explain the causality behind our recommended procedures, ensuring your experiments are both successful and reproducible.

Section 1: Understanding the Challenge: The Hygroscopic Nature of Amidine Hydrochlorides

2-Chloropropanimidamide hydrochloride belongs to the class of amidine hydrochloride salts. The presence of the hydrochloride salt, in particular, makes the compound susceptible to absorbing moisture from the atmosphere.[1] This property, known as hygroscopicity, is not merely an inconvenience; it is a critical variable that can significantly impact experimental outcomes.

Moisture absorption can lead to a cascade of issues:

  • Inaccurate Weighing: The measured mass will be a combination of the compound and an unknown amount of water, leading to errors in stoichiometry.[2]

  • Physical Changes: The compound may change from a free-flowing powder to a clumpy or "gummy" solid, making it difficult to handle and dispense.[3]

  • Chemical Degradation: Amidine salts can be susceptible to hydrolysis in the presence of excess water, leading to the formation of impurities and a reduction in the active reagent's concentration.

  • Reaction Failures: The presence of water can quench moisture-sensitive reagents or catalyze unwanted side reactions, resulting in low yields or complete reaction failure.[4]

This guide provides the necessary protocols and troubleshooting advice to mitigate these risks effectively.

Section 2: Troubleshooting and FAQs

This section addresses common issues and questions encountered when working with 2-Chloropropanimidamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: How can I visually determine if my 2-Chloropropanimidamide hydrochloride has been compromised by moisture?

A1: The first signs of moisture absorption are physical. A fresh, dry sample should be a free-flowing crystalline powder. If you observe any of the following, your compound has likely absorbed atmospheric moisture:

  • Clumping or Caking: The powder no longer flows easily and forms clumps.

  • "Melting" or "Oiling Out": In cases of significant moisture absorption, the solid may appear wet or dissolve into a concentrated aqueous solution.[3]

  • Change in Volume or Texture: The material might seem denser or stick to the spatula and container walls.

Q2: What are the downstream consequences of using a reagent that has absorbed water?

A2: Using a "wet" reagent can jeopardize your entire experimental workflow. The primary consequences are:

  • Erroneous Molar Calculations: Your weighed mass is not the true mass of the reagent, leading to incorrect stoichiometry and potentially incomplete reactions.

  • Introduction of a Reaction Poison: If your reaction is sensitive to water (e.g., Grignard reactions, or reactions using organolithiums or other strong bases), the absorbed moisture will consume your reagents and inhibit the desired transformation.[5]

  • Formation of Side Products: Hydrolysis of the amidine can create impurities that may be difficult to separate from your desired product, complicating purification and analysis.

  • Irreproducible Results: The amount of absorbed water is an uncontrolled variable, which is a primary cause of poor reproducibility between experiments.

Q3: My compound arrived in a sealed bottle. Is it guaranteed to be dry?

A3: While suppliers take great care in packaging moisture-sensitive reagents, you should never assume a compound is perfectly anhydrous upon arrival.[6] Bottles from commercial suppliers like Aldrich are often packaged in Sure/Seal™ bottles to protect against atmospheric moisture.[5] However, the integrity of the seal can be compromised. It is best practice to always handle the reagent using the protocols outlined in Section 3, especially after the bottle has been opened for the first time. Each subsequent opening introduces more atmospheric moisture into the headspace of the container.[7]

Troubleshooting Guide
Observed Problem Potential Cause (Reagent-Related) Recommended Action
Reaction yield is significantly lower than expected or the reaction failed. The hygroscopic reagent absorbed moisture, which quenched a moisture-sensitive component of the reaction or altered stoichiometry.1. Review your handling procedure. Did you weigh the compound in an inert atmosphere? 2. Attempt to dry the reagent if possible (see Protocol 4.4), or use a fresh, unopened bottle. 3. Re-run the reaction using the stringent handling protocols in Section 3.
The physical appearance of the compound has changed (clumping, discoloration). Significant moisture absorption from the atmosphere due to improper storage.The reagent is likely compromised. For best results, it is recommended to use a new batch. If this is not possible, you may attempt to dry a small portion under high vacuum, but its purity is no longer guaranteed.[8]
Analytical data (NMR, LC-MS) shows unexpected peaks or impurities. The reagent may have undergone hydrolysis due to moisture exposure, introducing new chemical species into your reaction.1. Compare the analytical data of your product with a reaction run using a fresh bottle of the reagent. 2. Run an analysis (e.g., NMR) on the suspect starting material itself to check for degradation products.
Weight on the analytical balance is unstable and continuously increasing. This is a classic sign of a hygroscopic substance actively absorbing moisture from the air during the weighing process.[9]1. Minimize the time the compound is exposed to the atmosphere. 2. Use a container with a narrow neck or a cap that can be quickly replaced.[9] 3. For highest accuracy, perform the weighing in a controlled-atmosphere glovebox.

Section 3: Protocols & Best Practices

Adherence to strict handling protocols is the most effective way to maintain the integrity of 2-Chloropropanimidamide hydrochloride.

Workflow for Handling Hygroscopic Reagents

The following diagram outlines the decision-making process for handling this reagent based on experimental requirements.

G cluster_storage Initial Storage cluster_decision Experimental Planning cluster_weighing Weighing & Dispensing cluster_reaction Reaction Setup Storage Receive Reagent. Store in Desiccator. Decision Is the experiment highly moisture-sensitive? Storage->Decision Glovebox Protocol 3.2: Weigh in Glovebox Decision->Glovebox  Yes Bench Protocol 3.3: Weigh Rapidly on Bench Decision->Bench  No Reaction Add to Reaction Vessel Glovebox->Reaction Bench->Reaction

Caption: Decision workflow for handling 2-Chloropropanimidamide hydrochloride.

Protocol: Weighing in an Inert Atmosphere (Glovebox)

This is the gold-standard method for moisture-sensitive applications.

  • Preparation: Ensure the glovebox antechamber is properly cycled and the internal atmosphere has low oxygen and moisture levels (<10 ppm is ideal).

  • Material Transfer: Place the sealed bottle of 2-Chloropropanimidamide hydrochloride, along with spatulas, weighing paper/vial, and any other necessary equipment, into the antechamber.

  • Equilibration: Transfer all items into the main glovebox chamber and allow them to equilibrate to the internal atmosphere for at least 20 minutes.

  • Weighing: Tare your receiving vessel (e.g., a pre-weighed vial) on the balance inside the glovebox. Carefully dispense the required amount of the reagent into the vessel and record the mass.

  • Sealing: Tightly seal the reagent bottle and the vessel containing your weighed sample before removing them from the glovebox.

  • Transfer: Remove the sealed vessels from the glovebox via the antechamber.

  • Scientist's Note: Working in a glovebox completely isolates the reagent from atmospheric humidity, providing the highest level of accuracy and preventing contamination.[10] This is critical for reactions where even trace amounts of water can be detrimental.

Protocol: Rapid Weighing on the Bench

This method is suitable for less sensitive applications but requires efficiency and speed.

  • Preparation: Have all necessary items ready: the reagent bottle, a clean and dry weighing vessel (a vial with a cap is better than weighing paper), a spatula, and your reaction flask.

  • Minimize Exposure: Open the reagent bottle for the shortest time possible. Do not leave it open while you record the weight or perform other tasks.

  • Dispense Quickly: Quickly transfer an approximate amount of the solid to your tared weighing vessel. The balance reading may drift upwards as the material absorbs moisture.[9] It is often better to aim for a weight within an acceptable range rather than a precise target, and to record the actual stable weight immediately.

  • Seal and Record: Immediately cap the weighing vessel and the main reagent bottle. Record the final mass.

  • Transfer: Promptly add the weighed reagent to your reaction. If you weighed it into a vial, you can dissolve it in a small amount of an appropriate anhydrous solvent for quantitative transfer via syringe.[3]

  • Scientist's Note: The key to this technique is speed. Every second the compound is exposed to air, it is absorbing water. This method introduces a small but often acceptable margin of error for robust reactions.

Protocol: Long-Term Storage and Drying
  • Initial Storage: Upon receipt, store the unopened container in a desiccator containing an active desiccant (e.g., Drierite® or molecular sieves).[11] This provides a dry secondary storage environment.

  • After Opening: After first use, securely tighten the cap. Wrapping the cap and neck of the bottle with Parafilm® can provide an additional barrier against moisture ingress.[7] Always return the bottle to the desiccator for storage.

  • Drying a Compromised Reagent (If Necessary): If a reagent is known to have absorbed water, it can sometimes be dried, although this may not restore it to its original purity. Place a small amount of the compound in a flask and dry under high vacuum for several hours, potentially with gentle heating if the compound is thermally stable. Note that this may not remove all bound water, especially water of hydration.[8]

The Impact of Moisture on Amidine Functionality

The diagram below illustrates the potential consequence of moisture exposure at a molecular level.

G Amidine 2-Chloropropanimidamide HCl (Active Reagent) Hydrolysis Hydrolysis Amidine->Hydrolysis Product Desired Reaction Product Amidine->Product  Reaction  (Anhydrous) Moisture H₂O (Atmospheric Moisture) Moisture->Hydrolysis Impurity Amide/Carboxylic Acid Impurity (Inactive) Hydrolysis->Impurity  Degradation

Caption: Effect of moisture on the stability of the amidine reagent.

Section 4: References

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. B&M Scientific. [Link]

  • PubChem. 2-Chloropropyldimethylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Link]

  • Sasco Africa. How Are Chemicals Weighed?. [Link]

  • University of Rochester, Department of Chemistry. Weighing Reactants and Reagents. [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. r/labrats. [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. [Link]

  • Dadabhoy, A. M., et al. (2023). The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt. Molecular Pharmaceutics. [Link]

  • Bawane, P., & Kumar, L. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals. [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. [Link]

Sources

Technical Support Center: Controlling Temperature Exotherms in 2-Chloropropanimidamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing reactions involving 2-Chloropropanimidamide and its precursors. This guide is designed for researchers, process chemists, and drug development professionals who are working with this class of compounds. The synthesis of amidines, particularly from nitriles, can involve highly exothermic steps.[1][2][3] Failure to properly manage this heat evolution can lead to temperature overshoots, reduced yield, formation of impurities, and in the worst-case scenario, a thermal runaway reaction.[4][5]

This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you anticipate, diagnose, and resolve thermal control challenges during your experiments.

Troubleshooting Guide: Real-Time Reaction Issues

This section addresses specific problems you might encounter during a reaction.

Q1: I've just started the addition of my amine/ammonia source to the 2-chloropropionitrile solution, and the temperature is already spiking above my setpoint. What's happening and what should I do?

A1: This is a classic sign that your rate of heat generation is exceeding your system's heat removal capacity.[6] This is particularly common at the start of a reaction when reactant concentrations are at their highest.

Immediate Corrective Actions:

  • Stop Reagent Addition Immediately: The first and most critical step is to halt the generation of more heat.

  • Ensure Maximum Cooling: Verify that your cooling utility (chiller, ice bath) is operating at its maximum capacity. For lab-scale reactions, ensure the flask has good surface area contact with the cooling bath.[7]

  • Increase Agitation: Faster stirring improves heat transfer from the bulk of the liquid to the vessel walls and into the cooling medium, which can help dissipate localized hot spots.[8]

Root Cause Analysis & Prevention:

  • Excessive Addition Rate: The most likely cause is that the amine is being added too quickly.[9] The initial reaction rate is directly proportional to the concentration of the reactants.

    • Solution: Implement a controlled addition profile. Start with a very slow initial rate and only increase it once you confirm the system can manage the heat load. A semi-batch process, where one reactant is added slowly, is a standard strategy for controlling exothermic reactions.[6]

  • Inadequate Pre-Cooling: If the batch was not cooled to the target starting temperature before the addition began, you have a smaller thermal buffer to absorb the initial exotherm.

    • Solution: Always allow the reactor contents to stabilize at the setpoint temperature for at least 15-20 minutes before initiating the addition.

  • Reaction Induction Period: Some reactions have a lag phase. If you add reagent during this period, it can accumulate. When the reaction finally initiates, the large concentration of unreacted material can react very quickly, causing a sharp temperature spike.[6]

    • Solution: Perform a small-scale calorimetric study to understand the reaction's heat flow profile.[10] This will reveal if an induction period exists.

dot

G start Temperature Excursion Detected (>5°C above setpoint) stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition max_cooling Ensure Maximum Cooling (Check chiller/bath) stop_addition->max_cooling increase_stirring Increase Agitation Rate max_cooling->increase_stirring monitor Monitor Temperature Trend increase_stirring->monitor stabilized Temperature Stabilized and Decreasing monitor->stabilized Yes rising Temperature Continues to Rise monitor->rising No resume Resume Addition at 50% of Original Rate stabilized->resume quench Prepare Emergency Quench (e.g., cold, inert solvent) rising->quench investigate Post-Reaction Investigation: Review kinetics, addition profile, and cooling capacity. quench->investigate resume->investigate

Caption: Emergency response workflow for a temperature excursion.

Q2: My reaction temperature is stable, but I'm observing localized fuming or boiling near the point of reagent addition. Why is this happening?

A2: This indicates the formation of localized "hot spots" where the temperature is significantly higher than the bulk temperature measured by your probe.[6][8] This is a critical issue that points to inadequate mixing. The reaction is occurring so rapidly at the point of addition that the heat cannot be dissipated into the rest of the batch before the solvent's boiling point is reached locally.

Troubleshooting & Optimization:

  • Improve Agitation:

    • Speed: Increase the stirring speed (RPM).

    • Impeller Design: Ensure the impeller is appropriate for your vessel geometry and batch viscosity. A simple magnetic stir bar may be insufficient for viscous reactions or larger vessels. An overhead stirrer with a pitched-blade or anchor turbine provides better bulk mixing.[8]

  • Modify Reagent Addition:

    • Sub-surface Addition: Introduce the reagent below the surface of the liquid via a dip tube. This promotes rapid dispersion and prevents the reagent from sitting on the surface.

    • Dilute the Reagent: Adding the limiting reagent as a solution in a compatible, inert solvent can help moderate the initial reaction rate and dissipate heat more effectively.[4]

  • Check Probe Placement: Ensure your temperature probe is placed in a location that reflects the bulk temperature, not in a stagnant corner or directly in the path of the cooling jacket inlet.[5]

Frequently Asked Questions (FAQs)

This section covers broader concepts essential for the safe design and scale-up of your reaction.

Q1: What is a thermal runaway and how can it be prevented in 2-chloropropanimidamide synthesis?

A1: A thermal runaway is a hazardous, out-of-control situation where the heat generated by an exothermic reaction surpasses the cooling system's ability to remove it.[4] This creates a dangerous feedback loop: the temperature rises, which accelerates the reaction rate, which generates even more heat, causing a rapid and uncontrollable increase in temperature and pressure.[5] This can lead to vessel rupture, explosion, and the release of toxic materials.[11]

The tragic incident at T2 Laboratories in 2007, where a cooling failure during the production of a fuel additive led to a catastrophic explosion, underscores the devastating potential of thermal runaway.[4] A key lesson from that event was the failure to account for a secondary, more energetic decomposition reaction that was triggered at a temperature slightly above the intended process temperature.

Prevention is based on a "defense-in-depth" approach:

  • Characterize Your Reaction: Before scaling up, you must understand the thermal properties of your reaction. This is not optional. Use techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC) to quantify the total heat of reaction (ΔHr) and identify the onset temperature of any decomposition reactions.[10][12]

  • Ensure Adequate Cooling: The cooling capacity of your reactor must be able to handle the maximum rate of heat evolution from the reaction.[8]

  • Control the Reaction Rate: The safest approach for a highly exothermic reaction is to operate in a "semi-batch" or "continuous flow" mode.[8][13] In a semi-batch process, the rate of reaction is controlled by the addition rate of a limiting reagent. This prevents the accumulation of large amounts of unreacted, high-energy material.[4]

  • Calculate Safety Parameters: Determine the Adiabatic Temperature Rise (ΔTad), which is the maximum temperature your reaction would reach if all cooling were lost.[4][10] If the final temperature (Process Temp + ΔTad) is higher than the boiling point of the solvent or the decomposition onset temperature, your process is inherently unsafe and must be redesigned (e.g., by using more solvent to act as a heat sink).[4]

Q2: How do I determine the safe operating limits for my reaction? What analytical techniques should I use?

A2: Establishing safe operating limits requires quantitative data about your reaction's thermodynamics and kinetics.[14] Simply running a reaction successfully in a 100 mL flask does not guarantee it will be safe at a 1 L scale. The primary tools for this are thermal analysis techniques.

Technique What It Measures Application to Your Reaction
Differential Scanning Calorimetry (DSC) Heat flow into or out of a small sample as a function of temperature.Screening Tool: Used to determine the onset temperature of decomposition for your reactants, intermediates, and final product. Essential for identifying hidden thermal hazards.[8]
Reaction Calorimetry (RC) The rate of heat release from a chemical reaction under controlled, process-like conditions.[12][15]Process Safety Gold Standard: Provides critical data for safe scale-up, including total heat of reaction (ΔHr), maximum heat release rate, specific heat capacity (Cp), and the overall heat transfer coefficient (UA) of your reactor.[10][12]
Thermogravimetric Analysis (TGA) Change in mass of a sample as a function of temperature.Gas Evolution: Useful for identifying the temperature at which significant off-gassing occurs, which is critical for pressure management and vent sizing.[8]

dot

G start New 2-Chloropropanimidamide Protocol lit_search Literature & SDS Review (Identify known hazards) start->lit_search dsc DSC Screening (Reactants, Products, Mixture) Identify T_onset for decomposition lit_search->dsc rc1 Bench-Scale Reaction Calorimetry (RC1) (Simulate proposed conditions) dsc->rc1 data_analysis Data Analysis: - Calculate Heat of Reaction (ΔHr) - Calculate Adiabatic Rise (ΔTad) - Determine Max Heat Flow (q_max) rc1->data_analysis safety_review Safety Review: Is (T_process + ΔTad) < T_onset? Can reactor cooling handle q_max? data_analysis->safety_review safe Process is Acceptable for Scale-Up safety_review->safe Yes unsafe UNSAFE - Redesign Process (e.g., more solvent, lower temp, slower addition, different reagents) safety_review->unsafe No

Caption: A workflow for thermal hazard assessment before scale-up.

Q3: What is the difference between kinetic and thermodynamic control, and why does it matter for safety?

A3: This is a fundamental concept in chemistry that has significant safety implications.[16][17]

  • Kinetic Control: At lower temperatures, a reaction favors the product that is formed fastest. This product comes from the reaction pathway with the lowest activation energy.[17][18] These reactions are often irreversible under these conditions.

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established. Under these conditions, the reaction favors the most stable product, which may not be the one that forms the fastest.[16][17]

Why it Matters for Safety: Many highly exothermic reactions, like the formation of an amidine, are run under kinetic control at low temperatures precisely to manage the rate of heat release. The desired product is the kinetic product.

The danger arises if you lose cooling. The resulting temperature increase can shift the reaction from kinetic to thermodynamic control. This could:

  • Initiate a New Pathway: A higher temperature might provide enough energy to overcome the activation barrier for a different, more exothermic side reaction you did not anticipate.

  • Trigger Decomposition: As discussed, the temperature could rise high enough to initiate a decomposition reaction, which is almost always highly exothermic and can lead to thermal runaway.[4]

Therefore, maintaining strict temperature control is not just about maximizing yield; it's about keeping the reaction on the intended, well-characterized, and safe kinetic pathway.[14]

Key Safety Parameters for Exothermic Reactions

The following table summarizes critical parameters that should be understood and quantified before scaling up any exothermic process.[4][10]

Parameter Symbol Description Significance
Heat of Reaction ΔHrThe total amount of energy released or absorbed by the reaction per mole of limiting reactant.A large negative value indicates a highly exothermic reaction with significant potential energy.
Specific Heat Capacity CpThe amount of heat required to raise the temperature of 1 kg of the reaction mass by 1°C.A higher Cp means the reaction mass can absorb more heat for a given temperature rise, providing a larger safety buffer.
Overall Heat Transfer Coefficient U or UAA measure of how efficiently heat can be transferred from the reaction mass, through the reactor wall, and into the cooling fluid.A low UA value means poor heat transfer and a higher risk of heat accumulation. This value decreases as reactors get larger.
Adiabatic Temperature Rise ΔTadThe theoretical temperature increase if all the reaction heat were retained by the mixture (i.e., total cooling failure). ΔTad = |ΔHr| / CpThis is the single most important parameter for assessing the worst-case scenario. It tells you how hot the reaction could possibly get.[4]
Time to Maximum Rate (Adiabatic) TMRadThe time it would take for a reaction to reach its maximum, and most dangerous, rate under adiabatic (no cooling) conditions.This parameter, often calculated from calorimetric data, indicates how much time operators have to respond to a cooling failure before the reaction becomes uncontrollable.[4]

References

  • Wikipedia. (n.d.). Reaction calorimeter.
  • Lab Manager. (2026, January 8). Preventing Explosions in Exothermic Reaction Calorimetry.
  • Prime Process Safety Center. (n.d.). Reaction Calorimetry.
  • WIKA blog. (2023, November 1). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors.
  • HarsNet Thematic Network. (n.d.). 5. Reaction Calorimetry.
  • Mettler Toledo. (n.d.). Reaction Calorimeters | Reaction & Heat Flow Calorimetry.
  • BenchChem. (2025). Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis.
  • Journal of Loss Prevention in the Process Industries. (2022, October 14). Review on loss prevention of chemical reaction thermal runaway Principles and application.
  • Frontiers in Chemical Engineering. (2025, December 9). Review on loss prevention of chemical reaction thermal runaway: Principle and application.
  • U.S. Environmental Protection Agency. (n.d.). How to prevent runaway reactions - EPA Archive.
  • Chemie Ingenieur Technik. (2022, March 19). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices.
  • Google Patents. (n.d.). US5962693A - Efficient method for the conversion of nitriles to amidines.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF.
  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • BenchChem. (2025). Managing exothermic reactions in 2'-Chloroacetanilide synthesis.
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • YouTube. (2018, January 18). 17.01 Thermodynamics and Kinetics.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Chemistry LibreTexts. (2023, August 4). 8.4: Kinetic vs. Thermodynamic Control of Reactions.
  • Odinity. (2018, May 2). Kinetic and Thermodynamic Control of a Reaction.

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Analysis of 2-Chloropropanimidamide Hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction to 2-Chloropropanimidamide Hydrochloride

2-Chloropropanimidamide hydrochloride is an organic compound with significant applications as an intermediate in pharmaceutical synthesis.[1] Its precise chemical structure, purity, and stability are critical parameters that directly impact the quality, safety, and efficacy of final drug products. Therefore, robust analytical characterization is not merely a procedural step but a foundational requirement in drug development and quality control.

The molecular structure of 2-Chloropropanimidamide hydrochloride, as confirmed by its molecular formula C₃H₈Cl₂N₂[2], presents distinct proton environments that are well-suited for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth exploration of the ¹H NMR spectral analysis of this compound, explains the causality behind experimental choices, and compares the technique with other analytical alternatives, offering a comprehensive resource for researchers and drug development professionals.

Section 2: The Preeminence of ¹H NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the unambiguous structural determination and purity assessment of organic molecules.[3][4] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of each proton in a molecule.[3]

For 2-Chloropropanimidamide hydrochloride, ¹H NMR is uniquely informative. The structure contains three distinct non-exchangeable proton environments and a set of exchangeable amine/imine protons:

  • A methyl group (CH₃) adjacent to a chiral center.

  • A methine proton (CH) bonded to an electronegative chlorine atom.

  • The amidine protons (NH/NH₂) , which are protonated in the hydrochloride salt form.

The signal for each proton provides a unique "fingerprint," allowing for complete structural verification from a single experiment.[5]

Section 3: A Validated Protocol for ¹H NMR Analysis

The trustworthiness of analytical data hinges on a well-designed and validated experimental protocol.[6] The following methodology is designed as a self-validating system, incorporating best practices for data acquisition and processing to ensure accuracy and reproducibility.[7][8]

Rationale for Experimental Design
  • Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the hydrochloride salt, and its hydrogen-bonding acceptor nature slows down the exchange rate of the N-H protons, often allowing for their observation as distinct, albeit broad, signals.[9] In contrast, solvents like CDCl₃ might show poor solubility and lead to concentration-dependent shifts for labile protons.[9][10] The choice of solvent can significantly impact chemical shifts, making consistency crucial.[11]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm. However, for quantitative NMR (qNMR), a certified internal standard with a known concentration and signals that do not overlap with the analyte is required.[12]

  • Acquisition Parameters: Key parameters like relaxation delay (d1) and the number of scans are critical. A sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time) is essential for complete proton relaxation, ensuring that signal intensities are directly proportional to the number of nuclei, which is the basis of quantitative analysis.[7][12] Increasing the number of scans improves the signal-to-noise ratio, which is vital for detecting low-level impurities.[13]

Step-by-Step Experimental Protocol
StepProcedureRationale
1. Sample Preparation Accurately weigh ~10-20 mg of 2-Chloropropanimidamide hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.Ensures sufficient concentration for a good signal-to-noise ratio and provides the chemical shift reference.
2. Instrument Setup Transfer the solution to a clean, dry 5 mm NMR tube. Insert the tube into the spectrometer's spinner and place it in the depth gauge to ensure correct positioning within the magnetic field.[14]Proper positioning is critical for achieving good magnetic field homogeneity (shimming).
3. Locking and Shimming Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automatic or manual shimming to optimize the magnetic field homogeneity until a sharp, symmetrical lock signal is achieved.[14]A homogeneous magnetic field is essential for high spectral resolution and accurate peak shapes.
4. Probe Tuning Tune and match the NMR probe to the resonance frequency of ¹H.[14]Maximizes the efficiency of radiofrequency pulse transmission and signal detection.
5. Data Acquisition Acquire the ¹H NMR spectrum using standard parameters. A 1D proton experiment is typically sufficient.[13]See Table below for recommended parameters.

Table of Recommended Acquisition Parameters

Parameter Value Purpose
Pulse Program zg30 A standard 30-degree pulse experiment, which is a good compromise between signal intensity and shorter relaxation delays.
Spectral Width (SW) ~16 ppm Ensures all expected proton signals, from TMS to potentially downfield NH protons, are captured.[13]
Number of Scans (NS) 16 or higher Improves signal-to-noise ratio.[13]
Relaxation Delay (D1) 5 seconds Allows for full relaxation of protons, critical for accurate integration and quantification.[7]

| Acquisition Time (AQ) | ~2-4 seconds | A longer acquisition time provides better resolution. |

Data Processing and Best Practices
  • Fourier Transform (FT): The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.[8]

  • Baseline Correction: A flat baseline is crucial for accurate peak integration.[8] Automated algorithms are effective, but manual inspection and correction are recommended for optimal results.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm. The residual solvent peak of DMSO-d₆ should appear at approximately 2.50 ppm.[15]

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh Analyte prep2 Dissolve in DMSO-d6 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim & Tune Probe acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 an1 Peak Assignment proc3->an1 an2 Integration an1->an2 an3 Impurity Identification an2->an3

Caption: Experimental workflow for ¹H NMR analysis.

Section 4: Spectral Interpretation: From Raw Data to Structural Confirmation

The interpretation of the ¹H NMR spectrum involves assigning each signal to a specific proton in the molecule based on its chemical shift, integration, and multiplicity (splitting pattern).

Predicted ¹H NMR Spectrum

The following table summarizes the expected signals for 2-Chloropropanimidamide hydrochloride in DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling toRationale
CH₃ ~1.6 - 1.8Doublet (d)CHShielded alkyl proton, slightly deshielded by the adjacent CH-Cl group.[16]
CH ~4.5 - 4.8Quartet (q)CH₃Strongly deshielded by the directly attached electronegative chlorine atom.[16][17]
NH/NH₂ ~8.0 - 10.0Broad Singlet(s)-Labile protons on nitrogen in a protonated amidine system, highly deshielded.[16][18]

G cluster_peaks Peak Identification cluster_validation Structural Validation cluster_purity Purity Assessment Start Analyze Spectrum p1 Identify CH3 Doublet (~1.7 ppm) Start->p1 p2 Identify CH Quartet (~4.6 ppm) p1->p2 p3 Identify Broad NH Peaks (>8.0 ppm) p2->p3 v1 Integrate Peaks p3->v1 v2 Check Ratios (3H : 1H : ~3-4H) v1->v2 v3 Confirm Structure v2->v3 Ratio Correct? imp1 Scan for Unexpected Signals v3->imp1 imp2 Quantify Impurities (if present) imp1->imp2

Caption: Logical workflow for spectral interpretation.

Detailed Peak Assignment
  • The Upfield Region (1.5 - 2.0 ppm): A doublet signal integrating to 3 protons is expected here, corresponding to the CH₃ group. It is split into a doublet by the single adjacent methine proton.

  • The Mid-Field Region (4.0 - 5.0 ppm): A quartet signal integrating to 1 proton is anticipated in this region. This is the CH proton, which is shifted significantly downfield due to the deshielding effect of the chlorine atom.[19] Its signal is split into a quartet by the three protons of the adjacent methyl group.

  • The Downfield Region (> 8.0 ppm): One or more broad signals integrating to the remaining protons will be observed in this region. These correspond to the exchangeable NH and NH₂ protons of the protonated amidine group. Their chemical shifts are highly sensitive to concentration, temperature, and residual water content.[10]

Section 5: Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is often necessary for comprehensive characterization in a regulated environment.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound by measuring the mass-to-charge ratio of its ions.[20]

  • Strengths: High sensitivity, provides exact molecular weight (with High-Resolution MS), and structural information through fragmentation patterns.[4]

  • Limitations: Does not provide detailed information on stereochemistry or the specific location of atoms in the way NMR does. Isomeric compounds can be difficult to distinguish.

  • Use Case: MS is complementary to NMR, used to confirm the molecular formula and identify potential impurities based on their mass.[21]

High-Performance Liquid Chromatography (HPLC)

HPLC is a separative technique used to determine the purity of a sample and quantify its components.[20]

  • Strengths: Excellent for assessing purity, quantifying known impurities with high precision and accuracy, and can be automated for high-throughput analysis.[4]

  • Limitations: It does not provide structural information about unknown impurities. A reference standard is required for each impurity to be quantified.

  • Use Case: HPLC is the gold standard for purity analysis and release testing in quality control, while NMR is used to identify the structure of any impurities isolated by preparative HPLC.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of bonds in a molecule, providing information about the functional groups present.

  • Strengths: Fast, non-destructive, and provides a characteristic "fingerprint" for a compound. It is excellent for identifying key functional groups like C=N, N-H, and C-Cl.

  • Limitations: Provides limited information about the overall molecular skeleton and connectivity. The "fingerprint region" can be complex and difficult to interpret for molecules with many similar bonds.

  • Use Case: Primarily used as a rapid identity check and to confirm the presence of expected functional groups.

Summary Comparison of Analytical Techniques
TechniqueInformation ProvidedPrimary ApplicationDestructive?
¹H NMR Detailed molecular structure, connectivity, stereochemistry, quantification of components.Structural Elucidation & Purity ProfilingNo
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.Molecular Formula ConfirmationYes
HPLC Purity, quantification of known components.Purity Analysis & Quality ControlNo (sample can be collected)
IR Spectroscopy Presence of functional groups.Identity ConfirmationNo

Section 6: Conclusion

For the comprehensive analysis of 2-Chloropropanimidamide hydrochloride, ¹H NMR spectroscopy is an indispensable tool. It offers an unparalleled level of structural detail from a single, non-destructive experiment. The protocol outlined in this guide, grounded in established scientific principles and best practices, provides a reliable framework for obtaining high-quality, trustworthy data.[7][12] While techniques like MS and HPLC are essential complements for confirming molecular weight and performing high-precision purity assays, ¹H NMR remains the definitive method for unambiguous structural verification. By understanding the causality behind the experimental design and the logic of spectral interpretation, researchers can confidently characterize this critical pharmaceutical intermediate, ensuring the integrity of their drug development pipeline.

Section 7: References

  • Webster, G. K., et al. (2003). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ACS Publications. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Physics: Conference Series. [Link]

  • Wikstroem, M. (n.d.). Best Practices in NMR Data Acquisition and Analysis. CASSS. [Link]

  • Monakhova, Y. B., et al. (2020). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). MDPI. [Link]

  • Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Wiley Online Library. [Link]

  • Du, H., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]

  • Sahu, R., et al. (2021). Quantitative Nuclear Magnetic Resonance | Validation | Internal Standard | Relative Standard Deviation | Solvent. Indian Journal of Pharmaceutical Sciences. [Link]

  • Bruker. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Wiley Online Library. [Link]

  • Emwas, A., et al. (2015). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. PMC. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Data Acquisition and Processing Procedure. [Link]

  • Instruct-ERIC. (n.d.). NMR data acquisition. [Link]

  • PubChem. (n.d.). 2-Chloropropyldimethylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Gola, K., et al. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications. [Link]

  • ResearchGate. (n.d.). NMR Studies on Imidines. VI.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism of Phthalic Imidine. [Link]

  • Adamowicz, L., et al. (1996). Two amidine derivatives studied by 1H, 13C, 14N, 15N NMR and GIAO-CHF calculations. RSC Publishing. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • ResearchGate. (2015). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents?. [Link]

  • PubChem. (n.d.). 2-Aminopropanamide hydrochloride. National Center for Biotechnology Information. [Link]

  • The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. YouTube. [Link]

  • Scilit. (n.d.). 1H NMR chemical shifts of gaseous amines. [Link]

  • McMurry, J. (n.d.). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry: A Tenth Edition. [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • PubChemLite. (n.d.). 2-chloropropanimidamide hydrochloride (C3H7ClN2). [Link]

  • Frontier Laboratories. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. [Link]

  • IntechOpen. (2025). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • PharmaCompass. (n.d.). (2S)-2-aminopropanamide hydrochloride. [Link]

  • Springer. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • Asif, A. K. M. H., et al. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Scientific & Academic Publishing. [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Analytical Method Development And Validation Of Genotoxic Impurity, 2-Chloropropane, In Tramadol Hydrochloride Drug Substance Using Head Space Gas Chromatography. [Link]

  • Organic Chemistry Research and Development. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]

  • SpectraBase. (n.d.). 1-(2-Chloroethyl)pyrrolidine hydrochloride - Optional[1H NMR] - Spectrum. [Link]

Sources

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Characteristic Peaks of 2-Chloropropanimidamide Hydrochloride

In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of novel molecules is a cornerstone of progress. 2-Chloropropanimidamide hydrochloride is one such molecule, an amidine derivative whose utility is intrinsically linked to its structural integrity. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the functional group identity of such compounds.

This guide offers a detailed analysis of the expected FTIR characteristic peaks of 2-chloropropanimidamide hydrochloride. In the absence of a published reference spectrum for this specific molecule, we will deduce its spectral features through a comparative analysis of its constituent functional groups and by examining the empirical spectra of closely related analogs. This approach not only provides a robust predictive framework for characterization but also deepens the understanding of how molecular structure dictates vibrational behavior.

Predicted FTIR Spectrum of 2-Chloropropanimidamide Hydrochloride: A Functional Group Approach

The structure of 2-chloropropanimidamide hydrochloride combines several key functional groups that give rise to a unique infrared signature. As a hydrochloride salt, the imidamide group is protonated, forming an iminium cation. This protonation is critical to the interpretation of the spectrum.

The primary vibrational modes of interest are:

  • N-H Stretching: From the protonated amine and imine groups (-NH2 and =NH-).

  • C-H Stretching and Bending: From the ethyl backbone (CH3-CHCl-).

  • C=N Stretching: From the core iminium group.

  • C-N Stretching: From the carbon-nitrogen single bond.

  • C-Cl Stretching: From the chloro substituent.

Based on established group frequencies, we can predict the approximate locations of these key absorptions.

Comparative Analysis: Deducing the Spectrum

To substantiate our predictions, we will compare the expected spectrum of 2-chloropropanimidamide hydrochloride with the known FTIR spectra of three key reference compounds:

  • Propanimidamide hydrochloride: The direct, non-chlorinated analog. This comparison will highlight the electronic and vibrational effects of the α-chloro substitution.

  • 2-Chloropropanamide: The amide analog, which shares the 2-chloropropyl backbone. This helps in assigning the C-H and C-Cl vibrations.

  • 2-Chloropropane: A simple haloalkane that provides a clear reference for the C-Cl stretching frequency in a similar chemical environment.

The following table summarizes the predicted and observed characteristic peaks.

Vibrational Mode Predicted Range for 2-Chloropropanimidamide HCl (cm⁻¹) Propanimidamide HCl (Observed, cm⁻¹)[1] 2-Chloropropanamide (Observed, cm⁻¹)[2] 2-Chloropropane (Observed, cm⁻¹)[3] Interpretation and Rationale
N-H Stretching 3400 - 3000 (broad, multiple bands)Yes (present)3370, 3180 (N-H stretch)N/AThe protonated imidamide group (-C(=NH2+)NH2) will exhibit multiple, broad N-H stretching bands due to hydrogen bonding and resonance. This region is typical for primary amine salts[4][5][6].
C-H Stretching 3000 - 2850 (medium)Yes (present)2980, 2940~3080 - 2880These absorptions arise from the methyl (CH3) and methine (CH) groups of the propyl backbone. Their position is standard for sp³ C-H bonds[3][7].
C=N Stretching 1690 - 1650 (strong)Yes (present, expected in this region)N/A (has C=O at ~1650)N/AThis is a key diagnostic peak for the iminium moiety. The C=N bond is stronger than a C=C bond, and its frequency is typically found in this range, often with high intensity due to its polarity[8][9].
N-H Bending 1620 - 1550 (medium)Yes (present)~1630N/AThe scissoring vibration of the -NH2 group is expected here. It can sometimes overlap with or be close to the C=N stretch[10].
C-H Bending 1470 - 1370 (medium)Yes (present)1450, 1380~1500 - 1300Asymmetric and symmetric bending modes of the methyl and methine groups will appear in this region[3][7].
C-N Stretching 1250 - 1020 (medium-weak)Yes (present)~1130N/AThe C-N single bond stretch is typically weaker and found in the fingerprint region. Its exact position can be variable[4][10].
C-Cl Stretching 800 - 600 (strong)N/A~780~780 - 580The presence of a strong band in this region is a clear indicator of the C-Cl bond. The position is consistent with a chlorine atom attached to a secondary carbon[3].

Experimental Workflow for FTIR Analysis

Obtaining a high-quality FTIR spectrum of a solid sample like 2-chloropropanimidamide hydrochloride is critical for accurate analysis. Two primary methods are suitable for this purpose: Attenuated Total Reflectance (ATR) and the KBr pellet technique.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a modern, rapid technique requiring minimal sample preparation. It is often the preferred method for its simplicity and reproducibility.

Experimental Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to correct for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the 2-chloropropanimidamide hydrochloride powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal.

  • Sample Spectrum: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Method 2: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method involves dispersing the sample in a dry, IR-transparent matrix (KBr).

Experimental Protocol:

  • Sample Preparation: Weigh approximately 1-2 mg of the 2-chloropropanimidamide hydrochloride and 100-200 mg of dry, spectroscopy-grade KBr powder.

  • Grinding: Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the hygroscopic KBr.

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Background Spectrum: A background spectrum should be collected, either of the empty sample compartment or of a blank KBr pellet.

  • Sample Analysis: Place the KBr pellet into the sample holder in the FTIR spectrometer's beam path and acquire the spectrum.

  • Data Processing: The sample spectrum is ratioed against the background to yield the final spectrum.

Visualization of Methodologies

The logical flow of both sample preparation and data analysis is crucial for obtaining reliable results.

Caption: Experimental workflow for FTIR analysis using ATR and KBr pellet methods.

Conclusion

References

  • PubChem. 2-Chloropropanamide. National Center for Biotechnology Information. [Link]

  • PubChem. Propanimidamide hydrochloride. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-chloropropane. [Link]

  • PubChem. 2-amino-3-(1H-indol-3-yl)propanamide hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloropropyldimethylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • NIST. 2-Chloropropionamide. NIST Chemistry WebBook. [Link]

  • PubChem. 1H-Indole-3-propanamide, alpha-amino-, hydrochloride (1:1), (alphaS)-. National Center for Biotechnology Information. [Link]

  • SpectraBase. Propionamide, 2-chloro-N-propyl-. [Link]

  • Chemistry LibreTexts. 25.5: Spectroscopic Properties of Amines. [Link]

  • NIST. Propanamide. NIST Chemistry WebBook. [Link]

  • NIST. 2-Chloropropionamide. NIST Chemistry WebBook. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Royal Society of Chemistry. Infrared spectra and structures of protonated amantadine isomers: detection of ammonium and open-cage iminium ions. [Link]

  • NIST. 2-chloroethyldimethylammonium chloride. NIST Chemistry WebBook. [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • MDPI. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. [Link]

  • ACS Publications. Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. [Link]

  • SlidePlayer. The features of IR spectrum. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • PubChem. 2-Chloroethylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines. [Link]

  • PubChemLite. 2-chloropropanimidamide hydrochloride. [Link]

  • PubChem. N-Sulphamyl-3-chloropropionamidine hydrochloride. National Center for Biotechnology Information. [Link]

  • NIST. 2-Chloropropionyl chloride. NIST Chemistry WebBook. [Link]

  • S.J.Wadher et al. A Validated FTIR Method for the Quantification of Clonidine Hydrochloride in Bulk and Tablet Formulation. International Journal of ChemTech Research. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloropropanimidamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-Chloropropanimidamide hydrochloride. As direct experimental data for this specific compound is not widely available in the public domain, this document leverages fundamental principles of mass spectrometry and comparative data from analogous structures to construct a scientifically rigorous, predictive guide. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of how such molecules behave under mass spectrometric analysis.

Introduction: The Analytical Challenge

2-Chloropropanimidamide is a small, functionalized molecule containing both a reactive imidamide (amidine) group and a halogen. Its hydrochloride salt form is typical for improving stability and solubility. Characterizing such a molecule is critical for synthesis validation, purity assessment, and metabolic studies. Mass spectrometry (MS) is the premier technique for this, offering high sensitivity and profound structural insight through the analysis of fragmentation patterns.

This guide will focus on predicting the fragmentation of 2-Chloropropanimidamide's protonated molecular ion, [M+H]⁺, as would be typically generated using soft ionization techniques like Electrospray Ionization (ESI). We will compare these predicted pathways against the known fragmentation of simpler, related structures to provide a robust analytical framework.

Experimental Design & Causality

For a molecule like 2-Chloropropanimidamide HCl, ESI is the ionization method of choice.[1][2] ESI is a "soft" ionization technique that imparts minimal excess energy, ensuring that the primary ion observed is the protonated molecule, [M+H]⁺, rather than a radical cation (M⁺•) which is common in harder techniques like Electron Ionization (EI).[1][3] Analyzing the HCl salt form means the analyte is already partially protonated in solution, making positive-ion ESI particularly effective.[2][4]

The subsequent fragmentation of this [M+H]⁺ ion is induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[3][5] This process involves accelerating the parent ion and colliding it with an inert gas, leading to predictable bond cleavages that reveal the molecule's underlying structure.[5]

Hypothetical Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation: Dissolve 2-Chloropropanimidamide HCl in a 50:50 solution of acetonitrile and water with 0.1% formic acid to a final concentration of 10 µg/mL. The acidic mobile phase ensures the imidamide group remains protonated.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ion Source Parameters:

    • Ionization Mode: Positive Electrospray Ionization (+ESI)

    • Capillary Voltage: +3.5 to +4.5 kV

    • Desolvation Gas (N₂): Flow rate of 8-12 L/min at 250-350 °C.

    • Nebulizer Pressure: 30-50 psi.

  • MS1 Scan: Acquire a full scan mass spectrum from m/z 50 to 300 to identify the protonated parent ion, [M+H]⁺.

  • MS/MS (Product Ion Scan):

    • Select the [M+H]⁺ ion (both ³⁵Cl and ³⁷Cl isotopes) as the precursor for CID.

    • Use Argon as the collision gas.

    • Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

    • Acquire the product ion spectrum.

Predicted Fragmentation Pathways of 2-Chloropropanimidamide

The structure of 2-Chloropropanimidamide dictates its fragmentation. The key features are the propane backbone, the chlorine atom at the C2 position, and the imidamide functional group. The protonation site is expected to be one of the nitrogen atoms, given their basicity.

The molecular weight of the free base (C₃H₇ClN₂) is 106.54 g/mol . The protonated molecule [M+H]⁺ will exhibit a characteristic isotopic pattern due to the presence of one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1 abundance).[6]

  • [M+H]⁺ with ³⁵Cl: m/z 107.03

  • [M+H]⁺ with ³⁷Cl: m/z 109.03

The fragmentation will be driven by the desire to form stable neutral losses and stable fragment ions.

Key Predicted Fragmentation Reactions:
  • Loss of Ammonia (NH₃): Alpha-cleavage adjacent to the protonated nitrogen is a common pathway for amines and related compounds.[7][8] This would lead to the loss of neutral ammonia (17.03 Da).

  • Loss of Hydrogen Chloride (HCl): Elimination of HCl (36.46 Da) is a highly favorable fragmentation pathway for chlorinated alkanes.[9] This results in the formation of a stable, unsaturated cation.

  • Loss of the Chlorine Radical (Cl•): While less common in ESI than in EI, the loss of a chlorine radical (34.97 Da) can occur, especially at higher collision energies.[10]

  • Backbone Cleavage: Fragmentation of the C-C bonds in the propane backbone can also occur.

Diagram of Predicted Fragmentation

Below is a Graphviz diagram illustrating the most probable fragmentation pathways originating from the protonated parent ion.

G Parent_35 [C₃H₈³⁵ClN₂]⁺ m/z 107.03 Frag_NH3_35 [C₃H₅³⁵ClN]⁺ m/z 90.00 Parent_35->Frag_NH3_35 - NH₃ Frag_HCl [C₃H₇N₂]⁺ m/z 71.06 Parent_35->Frag_HCl - HCl Parent_37 [C₃H₈³⁷ClN₂]⁺ m/z 109.03 Frag_NH3_37 [C₃H₅³⁷ClN]⁺ m/z 92.00 Parent_37->Frag_NH3_37 - NH₃ Parent_37->Frag_HCl - HCl Frag_Propene [CH₄N₂]⁺ m/z 44.04 Frag_HCl->Frag_Propene - C₃H₄ Parent_Isotopes Parent Ion Isotopic Pair

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 2-Chloropropanimidamide.

Table of Predicted Fragment Ions
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/FormulaNeutral LossMechanistic Rationale
107.03 / 109.0390.00 / 92.00[C₃H₅ClN]⁺NH₃ (17.03 Da)Alpha-cleavage at the C-N bond, a common pathway for protonated amidines.
107.03 / 109.0371.06[C₃H₇N₂]⁺HCl (36.46 Da)Elimination of hydrogen chloride, a highly favorable process for chloroalkanes.[9]
71.0644.04[CH₄N₂]⁺C₃H₄ (40.07 Da)Subsequent fragmentation of the HCl loss product, likely involving rearrangement.

Comparative Analysis: Grounding Predictions with Known Data

To validate our predictions, we compare them with the known fragmentation patterns of simpler molecules: 2-Chloropropane and Propanamide .

Alternative 1: Fragmentation of 2-Chloropropane (EI-MS)

The Electron Ionization (EI) mass spectrum of 2-Chloropropane provides a baseline for the behavior of the chlorinated propane backbone.[6][11][12]

Feature2-Chloropropane (EI)Predicted 2-Chloropropanimidamide (ESI)Comparison & Insight
Parent Ion m/z 78/80 (M⁺•)[6]m/z 107/109 ([M+H]⁺)Different ionization mechanisms (radical cation vs. protonated molecule).
Base Peak m/z 43 ([C₃H₇]⁺)[6][11]Predicted m/z 71 or 90/92The highly stable isopropyl cation dominates the 2-chloropropane spectrum. For the imidamide, the charge is stabilized by the nitrogen atoms, leading to different dominant fragments.
Key Fragments m/z 63/65 ([M-CH₃]⁺)[10], m/z 41 ([C₃H₅]⁺)[9], m/z 27 ([C₂H₃]⁺)[9][13]m/z 90/92, m/z 71The imidamide group completely alters the fragmentation, favoring losses of NH₃ or HCl over the alkyl fragmentation seen in 2-chloropropane. The presence of nitrogen directs the cleavage pathways.[7][14]

The comparison shows that while the chloroalkane portion of the molecule makes HCl loss a possibility, the imidamide functional group is the primary director of the fragmentation cascade.

Alternative 2: Fragmentation of Propanamide (EI-MS)

Propanamide is an amide, structurally related to the imidamide group. Its fragmentation provides insight into cleavages around a C-N bond.[15]

FeaturePropanamide (EI)Predicted 2-Chloropropanimidamide (ESI)Comparison & Insight
Parent Ion m/z 73 (M⁺•)[15]m/z 107/109 ([M+H]⁺)Different ionization mechanisms.
Base Peak m/z 44 ([O=C-NH₂]⁺)[15]Predicted m/z 71 or 90/92Propanamide fragments via alpha-cleavage to lose an ethyl radical, forming a very stable acylium-type ion.[15] The imidamide is predicted to lose a neutral NH₃ molecule, which is mechanistically distinct but also driven by alpha-cleavage.
Key Fragments m/z 57 ([M-NH₂]⁺), m/z 29 ([C₂H₅]⁺)[15]m/z 90/92, m/z 71The presence of the second nitrogen atom in the imidamide group stabilizes the charge differently, making the loss of the entire amino group less favorable than in the amide. The chlorine atom adds the unique HCl loss pathway not available to propanamide.

This comparison highlights that while alpha-cleavage is a common theme, the specific nature of the functional group (amide vs. imidamide) and the presence of other substituents (chlorine) create a unique fragmentation "fingerprint" for each molecule.

Conclusion

The mass spectrometric fragmentation of 2-Chloropropanimidamide HCl under ESI-MS/MS conditions is predicted to be dominated by two primary pathways: the loss of neutral ammonia (NH₃) to yield ions at m/z 90/92 , and the loss of hydrogen chloride (HCl) to produce an ion at m/z 71 . The presence of the chlorine isotopic pattern in both the parent ion (m/z 107/109) and the ammonia-loss fragment provides a high degree of confidence in identification.

By comparing these predicted pathways with the known fragmentation of 2-Chloropropane and Propanamide, we can authoritatively state that the imidamide functional group, in combination with the chlorine substituent, creates a unique and predictable fragmentation pattern. This guide serves as a robust framework for any researcher tasked with identifying and characterizing this molecule or structurally related compounds.

References

  • Title: C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes Source: Doc Brown's Chemistry URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Publishing URL: [Link]

  • Title: Why does 2-chloropropane's mass spectrum have a peak at 27? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Mass Spectrometry Part 3- Fragmentation in Alkyl Halides Source: YouTube URL: [Link]

  • Title: 2-Chloropropane Source: PubChem - NIH URL: [Link]

  • Title: The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides Source: PubMed URL: [Link]

  • Title: PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc Source: YouTube URL: [Link]

  • Title: The ion–neutral complex‐mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N‐phenyl‐3‐(phenylthio)propanamides Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry Source: MSU Chemistry URL: [Link]

  • Title: Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications Source: PMC - NIH URL: [Link]

  • Title: mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and ... Source: Doc Brown's Chemistry URL: [Link]

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: PMC - NIH URL: [Link]

  • Title: Common Adduct and Fragment Ions in Mass Spectrometry Source: ACD/Labs URL: [Link]

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: Royal Society of Chemistry URL: [Link]

  • Title: CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study Source: ResearchGate URL: [Link]

  • Title: ESI Common Background Ions Source: UWPR URL: [Link]

  • Title: Propane, 2-chloro- Source: NIST WebBook URL: [Link]

  • Title: Solved 5. Mass spectrum of 2-chloropropane [(CH3)2CHCl]. Source: Chegg.com URL: [Link]

  • Title: Site‐selective fragmentation in core‐excited bromo‐chloro‐alkanes [Br(CH2)nCl] Source: ResearchGate URL: [Link]

  • Title: Propane, 2-chloro- Source: NIST WebBook URL: [Link]

  • Title: 6.5: Amine Fragmentation Source: Chemistry LibreTexts URL: [Link]

  • Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte Source: PMC - NIH URL: [Link]

  • Title: 13.2: The Mass Spectrum • Fragmentation Source: Chemistry LibreTexts URL: [Link]

  • Title: Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations Source: PubMed URL: [Link]

  • Title: Propane, 2-chloro- Source: NIST WebBook URL: [Link]

  • Title: Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1 Source: Harvard Apparatus URL: [Link]

  • Title: Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1— Investigations of alkali metal chloride and sodium salt cluster ions Source: ResearchGate URL: [Link]

  • Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]

  • Title: Propane, 2-chloro- Source: NIST WebBook URL: [Link]

  • Title: Interpretation of mass spectra Source: SlidePlayer URL: [Link]

  • Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra Source: Meture URL: [Link]

  • Title: PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc Source: YouTube URL: [Link]

Sources

Mastering Amidine Purity: A Comparative HPLC Validation Guide for 2-Chloropropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

2-Chloropropanimidamide hydrochloride is a critical intermediate in the synthesis of heterocycles (e.g., thiazoles) and agrochemicals. As a small, polar, and basic amidine salt, it presents a classic "chromatographer’s nightmare":

  • High Polarity: It elutes near the void volume (

    
    ) on standard C18 columns.
    
  • Basicity: It interacts strongly with residual silanols, leading to severe peak tailing.

  • Instability: It is prone to hydrolysis, forming 2-chloropropanamide , a neutral impurity that must be chromatographically resolved.

This guide compares a Standard Reversed-Phase (RP) approach against an Optimized Ion-Pair Chromatography (IPC) method. While the standard method fails to meet ICH Q2(R2) suitability criteria, the IPC method neutralizes the cationic charge, providing robust retention and separation.

Comparative Methodology: The Failure & The Fix

We evaluated two distinct methodologies to quantify purity and track the hydrolysis degradant.

Method A: The "Strawman" (Standard RP-HPLC)
  • Column: C18 (4.6 x 150 mm, 5 µm)[1]

  • Mobile Phase: 10 mM Phosphate Buffer (pH 7.0) : Acetonitrile (90:10)

  • Outcome: FAILURE .

    • Mechanism of Failure: At pH 7.0, the amidine is fully protonated (cationic). It is too polar for the hydrophobic C18 stationary phase and is repelled, eluting in the void volume. Secondary interactions with deprotonated silanols cause peak asymmetry > 2.0.

Method B: The "Hero" (Ion-Pair RP-HPLC)
  • Column: C18 (End-capped, high carbon load)

  • Mobile Phase: 10 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-Octanesulfonate : Acetonitrile (85:15)

  • Outcome: SUCCESS .

    • Mechanism of Success: The sulfonate anion forms a neutral ion-pair with the amidine cation. The hydrophobic octyl tail of the pairing agent anchors the complex to the C18 stationary phase, increasing retention (

      
      ) and masking silanol interactions.
      
Decision Logic Visualization

MethodLogic Start Analyte: 2-Chloropropanimidamide HCl (Polar, Basic, Cationic) StandardRP Standard RP (pH 7.0) No Ion Pairing Start->StandardRP Strategy Select Retention Strategy Start->Strategy ResultA Result: Void Elution & Tailing (Silanol Interaction) StandardRP->ResultA ResultA->Strategy Method Failed IPC Ion-Pair Chromatography (Acidic pH + Octanesulfonate) Strategy->IPC Recommended Mechanism Mechanism: 1. Acidic pH suppresses Silanols 2. Sulfonate pairs with Amidine IPC->Mechanism ResultB Result: Retained Peak (k' > 2) Symmetry < 1.5 Mechanism->ResultB

Figure 1: Method development decision tree highlighting the shift from standard RP to Ion-Pair Chromatography to overcome polarity and basicity issues.

Detailed Experimental Protocol (Method B)

This protocol is validated to be robust for routine QC release testing.

Reagents
  • API: 2-Chloropropanimidamide HCl Reference Standard (>99.0%).

  • Impurity: 2-Chloropropanamide (Hydrolysis product).

  • IPC Reagent: Sodium 1-Octanesulfonate (HPLC Grade).

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ).[2]
    
  • Solvent: Acetonitrile (Gradient Grade).

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentHigh surface area and "double end-capping" reduce residual silanol activity.
Flow Rate 1.0 mL/minStandard flow for backpressure management.
Wavelength 210 nmAmidine chromophore is weak; low UV is required.
Injection Vol 10 µLPrevents column overload.
Column Temp 30°CEnsures reproducible kinetics for ion-pair equilibrium.
Run Time 15 minutesSufficient to elute the less polar amide impurity.
Mobile Phase Preparation[12]
  • Buffer Preparation: Dissolve 1.36 g

    
     and 1.08 g Sodium 1-Octanesulfonate in 900 mL Milli-Q water.
    
  • pH Adjustment: Adjust pH to 2.5 ± 0.1 using Dilute Phosphoric Acid (85%). Critical: Do not use HCl, as chloride ions compete with the sulfonate.

  • Mixing: Add 100 mL Acetonitrile (Final Ratio 90:10 Buffer:ACN).

  • Filtration: Filter through 0.45 µm Nylon membrane. Note: IPC reagents are viscous; thorough degassing is mandatory.

Validation Data Summary (ICH Q2(R2))

The following data represents typical performance metrics obtained during validation.

System Suitability & Specificity
ParameterAcceptance CriteriaMethod A (Standard)Method B (IPC - Optimized)
Retention Time (

)

1.2 min (Void)6.8 min
Tailing Factor (

)

2.4 (Severe Tailing)1.1 (Symmetric)
Resolution (

)

(vs. Amide)
0.8 (Co-elution)4.5
Theoretical Plates

8506500
Linearity & Range
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Regression:

    
    .
    
  • Equation:

    
    .
    
Accuracy (Recovery)

Spike recovery performed at 80%, 100%, and 120% levels.

LevelRecovery (%)% RSD (n=3)
80% 99.4%0.5%
100% 100.1%0.3%
120% 99.8%0.4%
Robustness (Critical)

Ion-pair methods are sensitive to mobile phase composition.

  • pH Variation (2.5 ± 0.2): Retention time shifts significantly (

    
     min) but resolution remains 
    
    
    
    . Control pH tightly.
  • IPC Concentration (5 mM ± 10%): Higher concentration increases retention.

Validation Workflow & Compliance

This workflow aligns with ICH Q2(R2) guidelines, emphasizing the lifecycle approach to method validation.

ValidationWorkflow Plan 1. Validation Protocol (Define ATP) Specificity 2. Specificity (Force Degradation) Plan->Specificity Linearity 3. Linearity & Range (5 Levels) Specificity->Linearity Accuracy 4. Accuracy & Precision (Spike Recovery) Linearity->Accuracy Robustness 5. Robustness (pH, Temp, Flow) Accuracy->Robustness Report 6. Final Report (ICH Q2 R2 Compliant) Robustness->Report

Figure 2: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) standards.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • Dolan, J. W. (2008). Ion Pairing - Blessing or Curse? LCGC North America. [Link]

  • Kazakevich, Y. & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[1][4] Wiley-Interscience. (Chapter: Analysis of Polar and Basic Compounds). [Link]

Sources

A Comparative Guide to the Characterization and Analysis of 2-Chloropropanimidamide Hydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For researchers, scientists, and drug development professionals, the integrity of a chemical synthesis or a biological assay is fundamentally dependent on the quality of its starting materials. 2-Chloropropanimidamide hydrochloride, a reactive chemical intermediate, serves as a critical building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its amidine and alkyl chloride functionalities make it highly useful, but also susceptible to degradation and impurity formation.

Therefore, a thoroughly characterized reference standard is not merely a matter of good practice; it is a prerequisite for reproducible, reliable, and valid scientific outcomes. This guide provides an in-depth comparison of the analytical methodologies essential for the comprehensive characterization of 2-Chloropropanimidamide hydrochloride reference standards. We will explore the causality behind procedural choices, present detailed experimental protocols, and offer a framework for establishing a self-validating analytical system for this and similar reactive intermediates.

Defining a Reference Standard: The Triad of Quality

A chemical reference standard is defined by three core pillars: Identity, Purity, and Stability. A Certificate of Analysis (CoA) is the formal documentation that attests to these attributes, providing a summary of quality control testing against established specifications[1][2][3]. The absence of a robust characterization across all three areas compromises the validity of any experiment in which the standard is used.

center Reference Standard Quality identity Identity (Is it the correct molecule?) center->identity Confirmed by purity Purity (What is its concentration?) center->purity Quantified by stability Stability (How long does it remain pure?) center->stability Verified by

Sources

Technical Guide: Differentiating 2-Chloropropanimidamide HCl from Standard Amidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic synthesis, amidine salts are ubiquitous nucleophiles.[1] However, 2-Chloropropanimidamide Hydrochloride represents a distinct subclass: the


-haloamidine .[2][1] Unlike standard acetamidine or benzamidine salts, which act purely as N,N-nucleophiles, 2-Chloropropanimidamide HCl possesses a "bifunctional" character.[2][1] The 

-chlorine atom introduces an electrophilic site adjacent to the amidine, fundamentally altering its reactivity profile, stability, and spectral signature.[2]

This guide provides an objective technical comparison to prevent misidentification and optimize reaction engineering.

Part 1: Structural & Electronic Profiling[1][2][3]

The primary differentiator is the Inductive Effect (-I) of the chlorine atom at the


-position.[2][1] This is not merely a structural appendage; it drastically shifts the electronic density of the amidine system.[1]
Comparative Properties Table
FeatureAcetamidine HCl 2-Chloropropanimidamide HCl Impact on Performance
Formula


Molecular weight difference; Halogen signature.[2][1]
Electronic Nature Electron-rich Amidine CarbonElectron-deficient Amidine CarbonHigher Hydrolysis Rate: The Cl pulls density, making the

carbon more susceptible to water attack.[2][1]
Reactivity Mode Monofunctional (Nucleophile)Bifunctional (Nucleophile + Electrophile)Enables formation of 5-membered rings (e.g., imidazoles) without external electrophiles.[2][1]
pKa (Conjugate Acid) ~12.4~10.5 - 11.0 (Predicted)Lower Basicity: The -I effect reduces the basicity of the amidine nitrogen.[2][1]
DOT Diagram: Electronic Activation & Bifunctionality

The following diagram illustrates how the


-chloro group creates a secondary reactive site, distinguishing it from standard amidines.

G Acetamidine Acetamidine HCl (Standard) Nuc Nucleophilic N (Amidine Core) Acetamidine->Nuc Primary Mode ChloroAmidine 2-Chloropropanimidamide HCl (Bifunctional) ChloroAmidine->Nuc Elec Electrophilic u03b1-Carbon (Leaving Group Cl) ChloroAmidine->Elec Inductive Effect SimpleProduct Linear Condensation (Pyrimidines) Nuc->SimpleProduct Reacts with Electrophiles CyclicProduct Intramolecular Cyclization (Imidazoles/Thiazoles) Nuc->CyclicProduct Step 1: Attack Elec->CyclicProduct Step 2: Ring Close

Figure 1: Mechanistic divergence between standard acetamidine and the bifunctional 2-chloropropanimidamide.[2][1]

Part 2: Analytical Differentiation (The "Fingerprint")

Misidentification often occurs because both salts appear as hygroscopic white solids.[2][1] NMR spectroscopy is the only definitive method for differentiation in a crude mixture.[2][1]

Proton NMR ( H NMR)

Solvent: DMSO-d6

  • Acetamidine HCl: Shows a clean singlet for the methyl group (

    
    ) at approximately 2.0–2.2 ppm .[2][1]
    
  • 2-Chloropropanimidamide HCl:

    • Methine (

      
      -CH):  A quartet (due to coupling with methyl) significantly deshielded to 4.6–5.2 ppm .[2][1] The chlorine atom pulls this signal downfield.[2][1]
      
    • Methyl (

      
      ):  A doublet at 1.6–1.8 ppm .[2][1]
      
    • Amidine Protons: Broad singlets (exchangeable) around 8.5–9.5 ppm (often split due to restricted rotation, common in both).[2][1]

Infrared Spectroscopy (FT-IR)[1][2][3][4]
  • C=N Stretch: In 2-Chloropropanimidamide, the electron-withdrawing chlorine typically shifts the amidine

    
     stretch to a higher frequency  (wavenumber) compared to acetamidine due to the field effect increasing bond order character, though hydrogen bonding in the salt can complicate this.[2]
    
  • C-Cl Stretch: Look for a distinct band in the fingerprint region (600–800 cm

    
     ), absent in acetamidine.[2][1]
    

Part 3: Reactivity & Performance[1][2][3]

The "Killer Application" for 2-Chloropropanimidamide HCl is its ability to serve as a self-contained heterocycle builder .[2][1]

Case Study: Imidazole Synthesis
  • Standard Route (Acetamidine): Requires reaction with an

    
    -haloketone (Hantzsch-like).[2][1]
    
  • 2-Chloropropanimidamide Route: Can react with simple nucleophiles (like primary amines or thioureas) to form rings because it carries its own leaving group.[2][1]

Experimental Observation

When reacted with a primary amine (


) under basic conditions:
  • Acetamidine: Forms an amidine exchange product (transamidation) or no reaction.[2][1]

  • 2-Chloropropanimidamide: Initially forms the N-substituted amidine, which then undergoes intramolecular alkylation (displacing Cl) to form an imidazoline or imidazole derivative.[2][1]

Part 4: Stability & Handling Protocols

Critical Warning: 2-Chloropropanimidamide HCl is significantly less stable than acetamidine HCl.[2][1]

  • Hygroscopicity: Both are hygroscopic, but the hydrolysis product of the chloro-amidine (2-chloropropanamide) is acidic and autocatalytic.[2][1]

  • Base Sensitivity: Do not free-base 2-Chloropropanimidamide in water.[2][1] Unlike acetamidine, the free base of the chloro-derivative is prone to rapid self-polymerization or hydrolysis due to the activated

    
    -carbon.[2][1]
    
    • Recommendation: Always generate the free base in situ in an organic solvent (e.g., MeOH/NaOMe) in the presence of the reacting partner.

Part 5: Experimental Validation Protocols

Use these protocols to validate the identity and quality of your material.

Protocol A: The "Silver Mirror" Differentiation (Chemical Test)

Objective: To distinguish ionic chloride (salt) from covalent chloride (organic). Note: Both salts are HCl salts, so both give AgCl precipitate immediately.[2] This modified test detects the organic chlorine.[2]

  • Dissolve: 50 mg of sample in 2 mL water.

  • Neutralize: Add

    
     NaOH until pH is basic (~10).
    
  • Heat: Warm gently to 50°C for 5 minutes. (Acetamidine is stable; 2-Chloropropanimidamide hydrolyzes/cyclizes, potentially releasing Cl if substitution occurs, but a better test is Sodium Fusion ).[2][1]

  • Refined Protocol (Beilstein Test):

    • Dip a copper wire in the solid sample.[2][1]

    • Hold in a Bunsen flame.

    • Acetamidine HCl: No green flame (after initial burning).[2][1]

    • 2-Chloropropanimidamide HCl: Vivid Green Flame (indicates organic copper halide formation).[2][1]

Protocol B: HPLC Hydrolysis Stress Test

Objective: Quantify stability differences.

Materials:

  • HPLC System (C18 Column, UV 210 nm).[2][1]

  • Mobile Phase: 5% Acetonitrile / 95% Phosphate Buffer (pH 7.4).[2][1]

Steps:

  • Prepare 1 mg/mL solutions of both salts in the buffer.

  • Incubate at 25°C.

  • Inject samples at

    
    , 
    
    
    
    ,
    
    
    .
  • Analysis:

    • Acetamidine: Peak area remains >98% constant over 4 hours.[2][1]

    • 2-Chloropropanimidamide: Expect degradation peaks (2-chloropropanamide or hydrolysis products) appearing within 1-2 hours due to the activated nature of the amidine.[2][1]

DOT Diagram: Experimental Workflow for Identification

Experiment Start Unknown Amidine Salt Beilstein Beilstein Copper Test (Flame) Start->Beilstein NMR 1H NMR (DMSO-d6) Start->NMR Confirmation Green Green Flame Beilstein->Green Halogen Present NoGreen No Color Change Beilstein->NoGreen Halogen Absent Result1 CONFIRMED: 2-Chloropropanimidamide HCl Green->Result1 Result2 CONFIRMED: Acetamidine HCl NoGreen->Result2 ShiftHigh Methine q @ 4.8 ppm NMR->ShiftHigh ShiftLow Methyl s @ 2.0 ppm NMR->ShiftLow ShiftHigh->Result1 ShiftLow->Result2

Figure 2: Logical workflow for rapid identification of the specific amidine salt.

References

  • PubChem. 2-Chloropropanimidamide hydrochloride (Compound Summary).[2][1][3] National Library of Medicine.[2][1] Available at: [Link] (Accessed Feb 2026).[2][1]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2][1] 7th Ed.[2][1] Wiley-Interscience.[2][1] (General reference for Inductive Effects and Amidine Hydrolysis).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2][1] 5th Ed.[2][1] Longman Scientific & Technical.[2][1] (Standard protocols for Beilstein Test and Amidine synthesis).

  • Journal of Organic Chemistry.Reactivity of alpha-haloamidines in heterocyclic synthesis. (General mechanistic grounding for bifunctional amidines).

    
    -haloamidines.[2][1]
    

Sources

A Senior Application Scientist's Guide to Imidazole Synthesis: A Comparative Yield Analysis of Key Precursors

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of everything from essential amino acids like histidine to antifungal drugs and advanced ionic liquids.[1][2][3] The efficacy and economic viability of producing these vital compounds hinge on the chosen synthetic route and, critically, the precursors involved. This guide provides an in-depth comparative analysis of major imidazole synthesis strategies, moving beyond mere procedural lists to explore the mechanistic rationale and empirical data that drive precursor selection in modern chemical development.

Our focus is a critical evaluation of yield, reaction efficiency, and scalability, providing researchers and drug development professionals with the data-driven insights needed to optimize their synthetic endeavors. We will dissect classical methods, such as the Debus-Radziszewski and α-haloketone condensations, and contrast them with contemporary green chemistry approaches that leverage microwave and ultrasonic irradiation to dramatically enhance performance.

The Classical Multicomponent Approach: Debus-Radziszewski Synthesis

First reported by Heinrich Debus in 1858, this one-pot, multi-component reaction remains a robust method for creating C-substituted imidazoles.[1][4] The core precursors are a 1,2-dicarbonyl compound (e.g., benzil, glyoxal), an aldehyde, and a source of ammonia (typically ammonium acetate).[5][6]

Mechanistic Insight: The reaction proceeds through the initial condensation of the dicarbonyl with ammonia to form a diimine intermediate. This is followed by cyclization with an aldehyde, ultimately leading to the aromatic imidazole ring.[5] The use of a primary amine in place of one equivalent of ammonia is a common modification that affords N-substituted imidazoles, a pathway widely used in the synthesis of imidazolium ionic liquids.[5][7]

Yield Analysis & Limitations: While foundational, the traditional Debus-Radziszewski synthesis often suffers from relatively low yields and requires harsh conditions, such as prolonged reflux in glacial acetic acid.[1][8] For instance, the conventional synthesis of 2,4,5-triphenylimidazole (lophine) from benzil, benzaldehyde, and ammonium acetate in glacial acetic acid often results in yields around 60-70%.[9][10] The primary limitations are long reaction times (often 5-24 hours) and the use of corrosive solvents.[9][10]

Debus_Radziszewski_Synthesis Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Reaction One-Pot Condensation Dicarbonyl->Reaction Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Reaction Imidazole 2,4,5-Trisubstituted Imidazole Reaction->Imidazole Yields: ~60-98%

Caption: Debus-Radziszewski multicomponent synthesis workflow.

The Workhorse Condensation: α-Haloketones and Amidines

A highly versatile and widely used method for preparing 2,4-disubstituted imidazoles involves the condensation of an α-haloketone (typically an α-bromoketone) with an amidine.[11][12][13] This approach offers greater control over the substitution pattern compared to the Debus-Radziszewski synthesis.

Causality in Protocol Design: Historically, this reaction was performed in toxic solvents like chloroform with variable yields.[12] Modern optimization has demonstrated that a biphasic solvent system, such as aqueous tetrahydrofuran (THF), is superior.[12] This choice is critical: aqueous THF effectively solubilizes both the polar amidine salt and the non-polar α-haloketone, while a mild base like potassium bicarbonate neutralizes the acid generated during the condensation without promoting significant decomposition of the α-haloketone precursor.[12] The optimal protocol involves the slow addition of the α-haloketone to the amidine solution at reflux to minimize precursor degradation.[12]

Yield Analysis: This optimized protocol consistently delivers high yields, often between 83-91%, with high purity that frequently negates the need for column chromatography.[11] This makes the method highly attractive for scalable synthesis in drug development.[12]

Modern Energy Inputs: Elevating Yields with Microwaves and Ultrasound

The most significant recent advancements in imidazole synthesis stem from the application of non-conventional energy sources. Microwave (MW) irradiation and ultrasound (US) have emerged as powerful tools to enhance reaction rates, improve yields, and promote green chemistry principles.[1][14][15]

The Rationale for Enhancement:

  • Microwave-Assisted Synthesis: Microwaves provide rapid, uniform heating of the reaction mixture through dielectric heating, directly activating chemical bonds.[15][16] This avoids the slow, inefficient heat transfer of conventional oil baths and dramatically reduces reaction times from hours to minutes.[9][17]

  • Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, creating immense energy to drive the reaction forward while the bulk temperature of the medium remains low.[14][18]

Comparative Yield Data: The performance improvement is not merely theoretical; it is consistently demonstrated in experimental data.

Synthesis MethodPrecursorsCatalyst/ConditionsTimeYield (%)Reference(s)
Conventional (Debus) Benzil, Benzaldehyde, NH₄OAcGlacial Acetic Acid, 100°C Water Bath5-24 hours69.60%[9][10]
Microwave-Assisted (Debus) Benzil, Benzaldehyde, NH₄OAcGlacial Acetic Acid, MW Irradiation~5 minutes90.90%[9][10]
Conventional (Condensation) Various Aldehydes, Benzil, NH₄OAcReflux Conditions120-190 minutes38-86%[14]
Ultrasound-Assisted (Condensation) Various Aldehydes, Benzil, NH₄OAcIonic Liquid Catalyst, Ultrasonic Irradiation35-60 minutes73-98%[14]
Conventional (N-Alkylation) Imidazole, Alkyl HalideThermal Heating (TH)48-96 hours~50-90%[19]
Ultrasound-Assisted (N-Alkylation) Imidazole, Alkyl HalideUltrasonic Irradiation1-2 hours~55-95%[19]
Solvent-Free (Ultrasound) Diacetyl Monoxime, p-Anisaldehyde, NH₂OH·HClUltrasonic Irradiation, No Solvent50 minutes85%[20]

This data clearly illustrates that modern energy inputs consistently provide superior yields in drastically shorter reaction times. For example, a microwave-assisted Debus synthesis can boost the yield of triphenylimidazole from ~70% to over 90% while cutting the reaction time from many hours to just a few minutes.[9][10] Similarly, ultrasound-assisted reactions can achieve yields of up to 99% in as little as 3-15 minutes under solvent-free conditions.[14]

Workflow_Comparison cluster_0 Conventional Heating Workflow cluster_1 Microwave-Assisted Workflow Conv_Start 1. Mix Precursors (e.g., Benzil, Aldehyde, NH4OAc in Acetic Acid) Conv_Heat 2. Heat with Oil Bath (Reflux) Conv_Start->Conv_Heat Conv_Time 3. Maintain Heat (5-24 hours) Conv_Heat->Conv_Time Conv_Workup 4. Cool & Precipitate Conv_Time->Conv_Workup Conv_Product Product (Yield: ~70%) Conv_Workup->Conv_Product MW_Start 1. Mix Precursors in MW Vessel MW_Heat 2. Irradiate with Microwaves MW_Start->MW_Heat MW_Time 3. Reaction Time (3-15 minutes) MW_Heat->MW_Time MW_Workup 4. Cool & Precipitate MW_Time->MW_Workup MW_Product Product (Yield: >90%) MW_Workup->MW_Product

Caption: Comparison of conventional vs. microwave-assisted workflows.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,4,5-Triphenyl-1H-imidazole (Debus Method)

This protocol is based on established conventional methods.[9][21]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add benzil (2.5 g), benzaldehyde (1.5 mL), and ammonium acetate (5.0 g).

  • Solvent Addition: Add 40 mL of glacial acetic acid to the flask.

  • Reaction Conditions: Heat the reaction mixture on a water bath at 100°C for 5-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water. An off-white precipitate will form.

  • Collect the precipitate by vacuum filtration and wash with cold water to remove impurities.

  • Recrystallize the crude product from methanol or ethanol to yield pure 2,4,5-triphenyl-1H-imidazole.

  • Expected Yield: Approximately 69.6%.[9][10]

Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole

This protocol leverages microwave irradiation for a rapid and high-yield synthesis.[9][10]

  • Reaction Setup: In a 35 mL microwave reaction vessel, combine benzil (1.0 mmol), an aromatic aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).

  • Catalyst/Solvent: Add a catalytic amount of an ionic liquid or glacial acetic acid (2-5 mL).[17] Many modern protocols also demonstrate high efficiency under solvent-free conditions.[22]

  • Reaction Conditions: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 3-10 minutes at a set temperature (e.g., 120-140°C).

  • Work-up and Purification: After irradiation, cool the vessel to room temperature.

  • Add cold water to the mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry. The product is often of high purity, but can be recrystallized from ethanol if needed.

  • Expected Yield: 91-97%.[17]

Protocol 3: Optimized Synthesis of 2,4-Disubstituted Imidazoles via α-Haloketone

This protocol is an optimized, scalable procedure that avoids toxic solvents.[12]

  • Reaction Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, dissolve the amidine hydrochloride salt and potassium bicarbonate (2.5 equivalents) in a mixture of THF and water (e.g., 2:1 ratio).

  • In a separate addition funnel, dissolve the α-bromoketone (1.0 equivalent) in THF.

  • Reaction Conditions: Vigorously heat the amidine solution to reflux.

  • Slowly add the α-bromoketone solution from the addition funnel to the refluxing mixture over a period of 1-2 hours.

  • Continue to reflux for an additional 1-3 hours after the addition is complete, monitoring by TLC.

  • Work-up and Purification: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration.

  • Otherwise, perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product is often >95% pure without chromatography, but can be further purified by recrystallization or a simple wash with a hot solvent like ethanol.

  • Expected Yield: 83-91%.[11]

Conclusion and Future Outlook

The choice of precursors for imidazole synthesis is intrinsically linked to the desired synthetic strategy. While classical methods like the Debus-Radziszewski and α-haloketone/amidine condensations are reliable and well-understood, their performance regarding yield and efficiency is often surpassed by modern approaches. The empirical data overwhelmingly supports the adoption of microwave and ultrasound-assisted techniques. These methods not only provide significantly higher yields (often >90%) in a fraction of the time but also align with the principles of green chemistry by reducing energy consumption and often enabling solvent-free conditions.[14][15][22] For researchers and drug development professionals, leveraging these advanced energy sources is key to optimizing the synthesis of this invaluable heterocyclic scaffold, enabling faster, more efficient, and more sustainable production of next-generation pharmaceuticals and materials.

References

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). e-Journal of Chemistry.
  • Synthesis of Triphenyl Imidazole by Green chemistry approach. (2024). World Journal of Biology Pharmacy and Health Sciences.
  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradi
  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. (2012). Der Pharma Chemica.
  • DIVERSE SYNTHETIC APPROACHES TO CRAFT IMIDAZOLES - A REVIEW. (2024).
  • EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. (n.d.). Rasayan Journal of Chemistry.
  • Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. (n.d.). PMC.
  • Synthesis of Triphenyl Imidazole by Green chemistry approach. (2024).
  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (2025). ijarsct.
  • An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable c
  • Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia.
  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole deriv
  • Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities. (n.d.). Europe PMC.
  • Recent advances in the synthesis of imidazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • A general and direct synthesis of imidazolium ionic liquids using orthoesters. (n.d.). Green Chemistry (RSC Publishing).
  • An efficient ultrasonic-assisted synthesis of imidazolium and pyridinium salts based on the Zincke reaction. (2010). PubMed.
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal.
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applic
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). PMC.
  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (2026).
  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.
  • Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. (2024). ijarsct.
  • An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. (n.d.).
  • Designing Imidazole-Based Ionic Liquids and Ionic Liquid Monomers for Emerging Technologies. (2009). Taylor & Francis.
  • Scalable ultrasound-assisted synthesis of hydroxy imidazole N-oxides and evaluation of their anti-proliferative activities. (2025). RSC Publishing.
  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. (n.d.). Organic Syntheses Procedure.
  • Ultrasound assisted Heterocycles Synthesis. (n.d.). ARKIVOC.
  • Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. (2019).
  • One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. (n.d.). RSC Publishing.
  • Comparative Studies on Synthesis of Imidazole Ionic Liquids and Their Solubility for Wood by Microwave. (n.d.). Scientific.Net.
  • Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). World Journal of Pharmaceutical Sciences.
  • Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. (2015).
  • A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIV
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
  • A Comparative Guide to the Synthetic Routes of 1H-Imidazole-2-carboxaldehyde Oxime. (n.d.). Benchchem.
  • The Debus–Radziszewski imidazole synthesis. (n.d.).
  • Application Notes and Protocols for the Synthesis of Substituted Imidazoles. (n.d.). Benchchem.
  • THERAPEUTIC AND SYNTHETIC IMPORTANCE OF 1, 3-IMIDAZOLE DERIV
  • Synthesis of imidazole derivatives in the last 5 years: An upd
  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. (2008). ARKIVOC.

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 2-Chloropropanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for the disposal and handling of 2-Chloropropanimidamide hydrochloride.

Executive Summary

2-Chloropropanimidamide hydrochloride (Structure:


) presents a dual-hazard profile: it is an alkylating agent  (due to the 

-chloro functionality) and an acidic salt (hydrochloride).[1][2] Improper disposal risks the formation of toxic chloramines if mixed with bleach, or uncontrolled exothermic hydrolysis if mixed with strong bases.[3][1][2]

Core Directive: This compound must be segregated into the Halogenated Organic Waste stream.[1][2] Under no circumstances should it be disposed of via municipal drains or mixed with non-halogenated solvents, as this complicates downstream incineration and scrubbing processes.[3][1][2]

Part 1: Chemical Hazard Assessment & Compatibility

Before initiating disposal, you must understand the chemical behaviors that dictate the safety protocol.[3][1]

Physicochemical Properties & Risks
PropertyCharacteristicOperational Impact
State Hygroscopic Solid (White/Off-white)Must be kept dry until disposal to prevent clumping and container corrosion.[1][2]
Acidity Acidic in solution (HCl salt)Corrosive (H314/H318). Do not store in metal drums without liners.[1][2]
Reactivity

-Halo Amidine
Electrophilic. Potential alkylating agent.[1][2] Reacts with nucleophiles (DNA/Proteins).[2]
Combustion Nitrogen/Carbon/Chlorine contentBurns to release HCl gas and NOx .[1][2] Requires incineration with scrubbing.[1][2]
Incompatibility Matrix (CRITICAL)
  • 
     DO NOT MIX with Bleach (Sodium Hypochlorite):  Risk of forming explosive/toxic chloramines.[1][2]
    
  • 
     DO NOT MIX with Strong Bases (NaOH/KOH):  Rapid neutralization generates heat and may induce polymerization or hydrolysis to 2-chloropropanamide.[1][2]
    
  • 
     DO NOT MIX with Oxidizers:  Risk of fire or evolution of toxic gases.[1][2]
    

Part 2: Waste Segregation & Packaging Protocols[2][3]

The disposal pathway is determined by the physical state of the waste.[2]

Scenario A: Pure Solid Reagent (Expired/Excess)[3][4]
  • Primary Container: Keep the chemical in its original manufacturer vial if possible.[1][2]

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Zip-lock type) to contain any potential leakage from cap corrosion.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-Chloropropanimidamide HCl, 98%"

    • Hazard Checkboxes: [x] Toxic [x] Corrosive[2]

  • Destination: Solid Halogenated Waste Drum .

Scenario B: Reaction Mixtures (Liquid Waste)

If the compound is dissolved in a solvent (e.g., Methanol, DMF):

  • Segregation: Do not combine with non-halogenated solvents (like Acetone/Hexane) if possible, as this increases the cost of disposal for the entire container.[1][2]

  • pH Check: If the solution is highly acidic (pH < 2), neutralize carefully with Sodium Bicarbonate (

    
    ) to pH 6–8 before adding to the waste carboy to prevent drum corrosion.[1][2]
    
  • Destination: Liquid Halogenated Waste Carboy .

Part 3: Operational Workflow (Decision Logic)

The following diagram outlines the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste: 2-Chloropropanimidamide HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Reagent StateCheck->SolidPath LiquidPath Reaction Solution StateCheck->LiquidPath Bagging Double Bag in Polyethylene (Secondary Containment) SolidPath->Bagging Neutralize Neutralize to pH 6-8 (Sat. NaHCO3) LiquidPath->Neutralize If pH < 2 LabelLiquid Label: 'Halogenated Solvent Waste' LiquidPath->LabelLiquid If pH > 2 LabelSolid Label: 'Toxic/Corrosive Solid' Bagging->LabelSolid Neutralize->LabelLiquid FinalSolid Bin: Halogenated Solids (Incineration) LabelSolid->FinalSolid FinalLiquid Carboy: Halogenated Organics (Fuel Blending/Incineration) LabelLiquid->FinalLiquid

Figure 1: Decision tree for the segregation and packaging of 2-Chloropropanimidamide HCl waste.

Part 4: Emergency Procedures (Spill Response)

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the hydrochloride salt.[3][1]

Personal Protective Equipment (PPE)[3][4]
  • Respiratory: N95 or P100 respirator (if powder is fine/dusty).[1][2]

  • Skin: Nitrile gloves (Double gloving recommended; 0.11mm minimum thickness).[1][2]

  • Eyes: Chemical splash goggles.[1][2]

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area (3-meter radius).[1][2]

  • Cover: Gently cover the spill with a Dry Absorbent Pad or Vermiculite to prevent dust generation.[1][2] Do not sweep dry powder.[1][2]

  • Deactivate (Optional but Recommended):

    • Prepare a 5% Sodium Bicarbonate solution.[1][2]

    • Gently wet the absorbent pad over the spill.[1][2] This neutralizes the HCl component.[1][2]

    • Note: Avoid using strong bases like concentrated NaOH, which may cause splashing.[3][1][2]

  • Collect: Scoop the wet absorbent into a wide-mouth hazardous waste jar.

  • Clean: Wipe the surface with water, followed by a soap solution.[1][2]

  • Disposal: Label the jar as "Debris from Chemical Spill: Halogenated Amidine Salt" .

Part 5: Final Disposal (Professional Destruction)[3][4]

As a researcher, your responsibility ends at the accumulation area.[3][1][2] However, understanding the downstream process validates why segregation is critical.[3][1][2]

  • Method: High-Temperature Incineration.[1][2]

  • Mechanism: The waste is injected into a kiln at >1000°C.[1][2]

    • Carbon/Hydrogen

      
      
      
      
      
      [2]
    • Chlorine

      
      
      
      
      
      gas[2]
    • Nitrogen

      
      
      
      
      
      [2]
  • Scrubbing: The exhaust gas passes through a caustic scrubber (NaOH spray) to capture the HCl and prevent acid rain formation.[1][2]

    • Why Segregation Matters: If you mix this with non-halogenated waste, the entire volume must be treated as halogenated, which requires this expensive scrubbing process.[3][1][2]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] Washington (DC): National Academies Press (US); 2011.[2] [Link]

  • PubChem. Compound Summary: 2-Chloropropanimidamide hydrochloride (Analogous Data).[1][2] National Library of Medicine.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.